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  • Product: N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Applications of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: From Peptoid Monomers to PPAR Modulators

Executive Summary N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9 / 129319915 for the HCl salt) is a highly versatile, non-natural amino acid derivative. Structurally, it is characterized by the transpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9 / 129319915 for the HCl salt) is a highly versatile, non-natural amino acid derivative. Structurally, it is characterized by the transposition of the phenolic side chain of tyrosine from the α-carbon to the α-amino nitrogen. This distinct N-alkylation transforms the molecule into a critical building block across two major scientific domains: polymer chemistry, where it serves as a tyrosine-mimetic monomer (Nphb) in the synthesis of protease-resistant antimicrobial peptoids, and metabolic pharmacology, where it acts as the foundational "oxybenzylglycine" scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

This whitepaper deconstructs the structural significance, synthetic methodologies, and therapeutic applications of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, providing researchers with self-validating protocols and mechanistic insights.

Structural Deconstruction and Physicochemical Profile

The fundamental structure of N-[(4-Hydroxyphenyl)methyl]glycine combines a glycine backbone with a 4-hydroxybenzyl moiety attached to the secondary amine . The hydrochloride salt form is highly preferred in laboratory settings because it prevents the auto-oxidation of the electron-rich phenol ring, ensuring long-term shelf stability and high aqueous solubility.

Table 1: Physicochemical Properties
PropertyValueClinical / Chemical Significance
IUPAC Name 2-[(4-hydroxyphenyl)methylamino]acetic acid hydrochlorideStandardized nomenclature for regulatory filings.
Molecular Formula C₉H₁₂ClNO₃Represents the HCl salt of the free base (C₉H₁₁NO₃).
Molecular Weight 217.65 g/mol Low molecular weight allows it to serve as a highly efficient fragment in drug design.
Monoisotopic Mass 217.05 DaCritical for LC-MS/MS verification during synthesis.
TPSA 69.6 ŲOptimal polar surface area for hydrogen bonding without severely compromising membrane permeability.

Synthetic Logic: Reductive Amination

The primary method for synthesizing N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride relies on the reductive amination of 4-hydroxybenzaldehyde with glycine (or a glycine ester).

Causality in Reagent Selection: The choice of reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over stronger agents like sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively targets the transient iminium ion intermediate. If NaBH₄ were used, it would prematurely reduce the unreacted 4-hydroxybenzaldehyde into 4-hydroxybenzyl alcohol, drastically reducing the yield and complicating purification.

Protocol 1: Self-Validating Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

This protocol utilizes a self-validating feedback loop to ensure intermediate conversion before proceeding.

  • Imine Formation:

    • Dissolve 1.0 eq of 4-hydroxybenzaldehyde and 1.1 eq of glycine methyl ester hydrochloride in anhydrous methanol.

    • Add 1.2 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free amine. Stir at room temperature for 2 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The reaction is ready when the UV-active aldehyde spot (which stains positive with 2,4-DNPH) completely disappears.

  • Selective Reduction:

    • Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 30 minutes to manage the exothermic release of hydrogen gas. Stir overnight at room temperature.

  • Ester Hydrolysis & Salt Formation:

    • Evaporate the methanol. Redissolve the crude intermediate in THF/H₂O and add 2.0 eq of LiOH to hydrolyze the methyl ester.

    • After 4 hours, acidify the aqueous layer with concentrated HCl to pH 2. The target compound will precipitate as the hydrochloride salt.

    • Validation Check: Analyze the precipitate via LC-MS. A successful synthesis will yield a strong [M+H]⁺ peak at m/z 182.08 (representing the free base). ¹H NMR (DMSO-d₆) must show the absence of the aldehyde proton (~9.8 ppm) and the appearance of a benzylic CH₂ singlet at ~3.9 ppm.

Synthesis A 4-Hydroxybenzaldehyde C Imine Intermediate (Schiff Base) A->C B Glycine Methyl Ester B->C D Selective Reduction (NaBH(OAc)3) C->D E Ester Hydrolysis (LiOH) D->E F HCl Acidification (pH 2) E->F G Target Product: N-[(4-Hydroxyphenyl)methyl]glycine HCl F->G

Figure 1: Synthetic workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl via reductive amination.

Application 1: Peptoid Chemistry and Tyrosine Mimicry

Peptoids (poly-N-substituted glycines) are a class of peptidomimetics whose side chains are appended to the nitrogen atom rather than the α-carbon. This structural shift renders them completely resistant to proteolytic degradation. In the synthesis of antimicrobial peptoids (AMPs), the N-(4-hydroxybenzyl)glycine moiety (designated as the Nphb monomer ) is heavily utilized to mimic the natural amino acid tyrosine .

Mechanistic Role: The phenolic -OH group of the Nphb monomer provides critical hydrogen-bonding capabilities, while the benzyl ring offers moderate lipophilicity. This amphipathic balance is essential for the peptoid to successfully intercalate into and disrupt bacterial lipid bilayers without causing excessive toxicity to mammalian red blood cells.

Protocol 2: Sub-Monomer Solid-Phase Peptoid Synthesis (SPPS)

Instead of coupling the pre-synthesized amino acid, peptoids are often built iteratively on resin using 4-hydroxybenzylamine to generate the Nphb residue in situ.

  • Acylation Step:

    • Treat the resin-bound secondary amine with 1.2 M bromoacetic acid and 1.0 M N,N'-diisopropylcarbodiimide (DIC) in DMF for 20 minutes at 37°C.

    • Validation Check: Perform a Chloranil test. The resin beads should turn from blue (indicating secondary amines) to colorless, confirming complete acylation to the bromoacetamide intermediate.

  • Displacement Step (SN2):

    • Add a 1.5 M solution of 4-hydroxybenzylamine in DMF to the resin. Incubate for 60 minutes at 37°C.

    • Causality: The primary amine of 4-hydroxybenzylamine acts as a strong nucleophile, displacing the bromide via an SN2 mechanism. This installs the Nphb side chain and leaves a secondary amine at the terminus, perfectly primed for the next acylation cycle.

  • Sequence Validation:

    • Cleave a micro-aliquot of resin using TFA/H₂O/TIPS (95:2.5:2.5) for 1 hour. Analyze the supernatant via MALDI-TOF MS. The successful incorporation of the Nphb monomer will reflect a mass shift of exactly +163 Da on the growing oligomer chain.

Peptoid_Synthesis Resin Resin-Bound Amine (Starting Material) Acylation Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Bromoacetamide Intermediate Acylation->Intermediate Displacement SN2 Displacement (4-Hydroxybenzylamine) Intermediate->Displacement Product Nphb Peptoid Monomer Incorporated Displacement->Product Cycle Repeat Cycle for Next Monomer Product->Cycle Cycle->Acylation

Figure 2: The sub-monomer iterative cycle for synthesizing Nphb-containing antimicrobial peptoids.

Application 2: The Oxybenzylglycine Scaffold in Drug Discovery

Beyond polymer chemistry, the N-[(4-Hydroxyphenyl)methyl]glycine architecture is recognized as a "privileged scaffold" in metabolic disease pharmacology. It forms the structural core—referred to as the oxybenzylglycine backbone —of several highly potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists .

Mechanistic Causality in Ligand Binding: The glycine carboxylic acid acts as a bioisostere for the acidic headgroup of endogenous fatty acids. It anchors the drug to the activation function-2 (AF-2) helix of the PPAR ligand-binding domain (LBD) via a network of hydrogen bonds to conserved tyrosine and histidine residues. Meanwhile, the N-benzyl group acts as a rigid spacer that projects a lipophilic tail (often an oxazole or phenyl ring) deep into the hydrophobic pocket of the receptor. This dual-action binding drives the conformational shift required to displace co-repressors and recruit co-activators, initiating the transcription of genes involved in lipid metabolism (e.g., ApoA1).

Table 2: Comparative PPAR Activity of Oxybenzylglycine-Derived Agonists
CompoundPrimary TargetPPARα EC₅₀PPARγ EC₅₀Clinical Indication / Status
Muraglitazar PPARα/γ Dual~10 nM~10 nMDyslipidemia / Type 2 Diabetes (Discontinued)
BMS-687453 PPARα Selective10 nM>4,000 nMAtherosclerosis (Preclinical)
BMS-711939 PPARα Selective4 nM4,500 nMDyslipidemia (Preclinical)
Protocol 3: Self-Validating PPAR-GAL4 Transactivation Assay

To evaluate the efficacy of novel oxybenzylglycine derivatives, a chimeric receptor assay is utilized to isolate the ligand-binding event from endogenous receptor interference.

  • Transfection: Transiently transfect HepG2 (human liver) cells with a plasmid encoding the human PPARα ligand-binding domain fused to the yeast GAL4 DNA-binding domain, alongside a GAL4-driven luciferase reporter plasmid.

  • Ligand Treatment: 24 hours post-transfection, treat the cells with serial dilutions (0.1 nM to 10 μM) of the synthesized oxybenzylglycine derivative.

    • Validation Check: Include GW7647 (a known potent PPARα agonist) as a positive control, and 0.1% DMSO as a vehicle negative control.

  • Quantification: After 24 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

    • Data Integrity: The assay is considered valid only if the positive control (GW7647) achieves a >10-fold signal induction over the DMSO vehicle. Calculate the EC₅₀ using a 4-parameter non-linear regression model.

PPAR_Pathway Ligand Oxybenzylglycine Agonist (e.g., BMS-711939) Receptor PPAR-alpha LBD (Cytosol/Nucleus) Ligand->Receptor Complex Ligand-Receptor Complex (Conformational Shift) Receptor->Complex RXR RXR Heterodimerization Complex->RXR Coactivator Co-activator Recruitment (Displacement of Co-repressors) RXR->Coactivator PPRE Binding to PPRE (DNA Response Elements) Coactivator->PPRE Transcription Target Gene Transcription (Lipid Metabolism) PPRE->Transcription

Figure 3: Mechanistic signaling pathway of PPAR activation by oxybenzylglycine-derived agonists.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129319915, N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride." PubChem. Available at:[Link]

  • Gourkhede, Diksha Purushottam, et al. "Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus." Frontiers in Bioscience-Landmark, vol. 28, no. 5, 2023. Available at:[Link]

  • Ye, Xiang-Yang, et al. "Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist." Journal of Medicinal Chemistry, vol. 53, no. 23, 2010. Available at:[Link]

  • Bendele, A M et al. "Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist." Toxicological Sciences, vol. 99, no. 2, 2007. Available at:[Link]

Exploratory

Solubility of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride in water vs organic solvents

Title: Solubility Dynamics of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: Aqueous vs. Organic Systems Abstract For researchers and drug development professionals, understanding the physicochemical boundaries of an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Dynamics of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: Aqueous vs. Organic Systems

Abstract For researchers and drug development professionals, understanding the physicochemical boundaries of an active pharmaceutical ingredient (API) or synthetic intermediate is paramount. N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride—a secondary amine derivative featuring a phenolic moiety and a carboxylic acid—presents a complex solvation profile dictated by its zwitterionic potential and hydrochloride salt form. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across aqueous and organic environments, grounded in thermodynamic principles and standardized experimental methodologies.

Structural Determinants of Solvation: A Mechanistic Perspective

To predict and manipulate the solubility of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (C9H12ClNO3), we must first deconstruct its molecular architecture. The compound is characterized by four distinct solvation-driving functional groups:

  • The Hydrochloride Salt (

    
    ):  This highly polar, ionic center dominates the molecule's interaction with high-dielectric solvents like water. The dissociation of the salt drastically lowers the crystal lattice energy barrier, enabling rapid ion-dipole interactions.
    
  • The Phenolic Hydroxyl (

    
    ):  Acting as both a strong hydrogen bond donor (HBD) and acceptor (HBA), the phenol group enhances solubility in polar protic solvents (e.g., alcohols) compared to non-hydroxylated analogs like N-benzylglycine[1].
    
  • The Carboxylic Acid (

    
    ):  Depending on the pH, this group exists in a protonated (neutral) or deprotonated (anionic) state, heavily influencing the pH-solubility profile.
    
  • The Benzyl Core: A hydrophobic aromatic ring that provides a baseline lipophilicity, preventing the molecule from being entirely insoluble in moderately polar organic solvents.

The Causality of Solvation: Dissolution is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy released upon solvent-solute interaction. In water, the hydration energy of the dissociated chloride ion and the protonated amine is highly exothermic, easily overcoming the lattice energy. Conversely, in aprotic organic solvents (e.g., acetonitrile, dichloromethane), the lack of HBD capacity in the solvent prevents the stabilization of the dissociated ions, resulting in a highly endothermic, unfavorable dissolution process[2].

Solvation Solid Solid Crystal (High Lattice Energy) Gas Gaseous Ions (Theoretical State) Solid->Gas + ΔH_lattice (Endothermic) Aqueous Aqueous Solvation (Highly Exothermic) Solid->Aqueous ΔG_solv < 0 (Spontaneous) Organic Organic Solvation (Weakly Exothermic) Solid->Organic ΔG_solv > 0 (Non-spontaneous) Gas->Aqueous - ΔH_hydration (Ion-Dipole & H-Bonds) Gas->Organic - ΔH_solvation (Van der Waals)

Caption: Thermodynamic cycle of dissolution for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride.

Comparative Solubility Profile

Drawing on thermodynamic modeling of structurally analogous compounds like N-benzylglycine[3] and general behavior of amino acid hydrochlorides[4], the solubility of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride exhibits a stark contrast between aqueous and organic media.

In pure water, the compound behaves as a highly soluble electrolyte. However, as the solvent's dielectric constant and HBD capacity decrease, solubility drops logarithmically. The table below outlines the expected solubility profile across various solvent classes at 298.15 K.

Solvent SystemSolvent ClassDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Mechanism
Water Polar Protic80.1> 100 (Highly Soluble)Ion-dipole, extensive H-bonding network.
Methanol Polar Protic32.710 - 50 (Soluble)H-bonding, moderate ion stabilization.
Ethanol Polar Protic24.51 - 10 (Slightly Soluble)Reduced H-bonding density vs. methanol.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.710 - 30 (Soluble)Strong HBA capacity stabilizes the phenol and amine protons.
Acetonitrile Polar Aprotic37.5< 0.1 (Practically Insoluble)Poor anion stabilization (Cl-) leads to lattice retention[1].
Dichloromethane (DCM) Non-Polar9.1< 0.01 (Insoluble)Inability to disrupt the ionic lattice.

Note: In binary solvent systems (e.g., Water + Ethanol), a synergistic solvation effect or co-solvency phenomenon may occur, where a specific mole fraction of water yields a non-linear solubility curve[3][5].

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate reliable, regulatory-compliant solubility data (e.g., for BCS classification), the isothermal shake-flask method is the gold standard[6][7]. The following protocol is designed as a self-validating system : it incorporates built-in checks (mass balance and solid-state verification) to ensure that the measured concentration reflects true thermodynamic equilibrium, rather than a metastable supersaturated state or an artifact of salt disproportionation.

Phase 1: System Suitability & Calibration
  • Standard Curve Generation: Prepare a stock solution of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride in a universal solvent (e.g., 50% Methanol/Water). Generate a 5-point calibration curve using HPLC-UV (detection typically at 220 nm and 275 nm for the phenolic ring).

  • Validation Check: Ensure the

    
     of the calibration curve is 
    
    
    
    . This validates the linearity of the analytical method before any unknown samples are measured.
Phase 2: Isothermal Equilibration
  • Excess Solid Addition: Weigh an excess amount of the API (e.g., 200 mg) into a 5 mL glass vial equipped with a PTFE-lined screw cap.

  • Solvent Introduction: Add 2.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, or pure organic solvent).

  • Agitation: Place the vials in an orbital shaker incubator set to exactly 37.0 ± 0.1 °C at 100 rpm. Causality: Strict temperature control is critical, as solubility is highly temperature-dependent; a 1 °C fluctuation can alter solubility by up to 5%[8].

  • Equilibration Time: Shake for 48 hours. Causality: Amino acid hydrochlorides can form transient supersaturated states. 48 hours ensures true thermodynamic equilibrium is reached[7].

Phase 3: Phase Separation & Quantification
  • Filtration: Remove the vials from the incubator. Immediately filter the suspension using a 0.22 µm PTFE syringe filter that has been pre-warmed to 37 °C. Causality: Using a cold filter will cause immediate precipitation of the dissolved API within the filter membrane, leading to falsely low solubility readings.

  • Dilution & Analysis: Dilute the filtrate immediately with the mobile phase to prevent precipitation, and inject it into the HPLC system.

  • Solid-State Verification (The Critical Check): Recover the undissolved solid from the filter, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Hydrochloride salts can undergo disproportionation (conversion to the free base) in high pH buffers. If the PXRD pattern matches the starting material, the solubility value is valid for the hydrochloride salt[2].

ShakeFlask A 1. API Excess Addition (Solid + Solvent) B 2. Isothermal Equilibration (37°C, 48h, 100 rpm) A->B C 3. Phase Separation (Pre-warmed 0.22 µm Filtration) B->C D 4. HPLC-UV Quantification (Determine Apparent Solubility) C->D Filtrate E 5. Solid-State Characterization (PXRD: Verify Salt Integrity) C->E Residual Solid

Caption: Standardized, self-validating shake-flask methodology for equilibrium solubility determination.

pH-Dependent Aqueous Solubility (The "U-Shaped" Curve)

Because N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride contains multiple ionizable groups, its aqueous solubility is not static; it is highly pH-dependent[7].

  • Low pH (pH 1.0 - 3.0): The carboxylic acid is protonated (neutral), but the secondary amine is fully protonated (cationic). The molecule is highly soluble due to the cationic charge.

  • Isoelectric Point (pH ~ 5.5 - 6.5): The carboxylic acid is deprotonated (anionic) and the amine is protonated (cationic). The molecule exists predominantly as a net-neutral zwitterion. Here, intrinsic solubility (

    
    ) is at its absolute minimum. If the zwitterion's crystal lattice is stable, precipitation may occur in this pH range.
    
  • High pH (pH > 9.0): The amine begins to deprotonate (neutral), but the phenolic hydroxyl group deprotonates to form a phenoxide anion. The molecule regains a net negative charge, and solubility increases dramatically once again.

When utilizing this compound in biological assays or formulation development, researchers must be acutely aware that diluting a highly concentrated, low-pH aqueous stock solution into a neutral biological buffer (e.g., PBS at pH 7.4) may trigger rapid precipitation if the concentration exceeds the intrinsic solubility of the zwitterionic form[9].

References

  • PubChem. "N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride | C9H12ClNO3 | CID 129319915". National Institutes of Health. Available at:[Link]

  • He, H., et al. "Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K". Journal of Chemical & Engineering Data, American Chemical Society, 2021. Available at:[Link]

  • Avdeef, A., et al. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling". University of Barcelona / European Medicines Agency Guidelines, 2018. Available at:[Link]

  • Volgyi, G., et al. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines". SciELO, 2011. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)". PMC, National Institutes of Health, 2021. Available at:[Link]

  • Zhao, Y., et al. "Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents". Journal of Chemical & Engineering Data, American Chemical Society, 2020. Available at:[Link]

Sources

Foundational

Thermodynamic Stability Profile of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Executive Summary & Chemical Identity N-[(4-Hydroxyphenyl)methyl]glycine HCl (also known as N-(4-Hydroxybenzyl)glycine hydrochloride) is a structural hybrid of a phenolic antioxidant and an amino acid. Unlike its isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-[(4-Hydroxyphenyl)methyl]glycine HCl (also known as N-(4-Hydroxybenzyl)glycine hydrochloride) is a structural hybrid of a phenolic antioxidant and an amino acid. Unlike its isomer N-(4-hydroxyphenyl)glycine (Photoglycine), which possesses a direct aryl-nitrogen bond, this compound features a benzylic amine linkage.

This structural distinction is the primary determinant of its thermodynamic stability. While the hydrochloride salt confers significant solid-state lattice stability, the solution-state chemistry is dominated by the liability of the p-hydroxybenzylamine motif to undergo oxidative fragmentation via quinone methide (QM) intermediates.

Physicochemical Identity
ParameterDetail
IUPAC Name 2-[(4-Hydroxyphenyl)methylamino]acetic acid hydrochloride
Common Synonyms N-(4-Hydroxybenzyl)glycine HCl; Oxybenzylglycine HCl
CAS Number 22094-71-9 (HCl salt); 122-87-2 (Parent, often conflated)
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 217.65 g/mol
Key Functional Groups Phenol (pKa ~10.0), Secondary Amine (pKa ~9.2), Carboxylic Acid (pKa ~2.3)

Solid-State Thermodynamics

In the solid state, the hydrochloride salt exists as a crystalline lattice stabilized by ionic interactions between the protonated secondary ammonium center and the chloride counterion.

Lattice Energy & Melting Behavior
  • Thermal Profile: Amino acid hydrochloride salts typically exhibit high melting points with simultaneous decomposition. For N-(4-hydroxybenzyl)glycine HCl, the expected melting range is 200–240°C (dec) . The decomposition is driven by decarboxylation and dehydrohalogenation.

  • Polymorphism: The flexibility of the benzyl-nitrogen bond (

    
    ) allows for conformational polymorphism. High-throughput screening (HTS) using solvent evaporation (e.g., Ethanol/Water vs. Isopropanol) is recommended to identify the most thermodynamically stable polymorph.
    
Hygroscopicity & Hydrolytic Risk
  • Critical Relative Humidity (CRH): As an HCl salt, the compound is prone to moisture uptake at RH > 60%.

  • Solid-State Hydrolysis: While the amide/ester bonds are absent, the presence of surface moisture can catalyze the disproportionation of the salt, potentially liberating HCl gas and creating localized regions of low pH, which accelerates surface degradation.

Solution-State Stability: The Quinone Methide Mechanism

The most critical instability risk for N-[(4-Hydroxyphenyl)methyl]glycine is the oxidative extrusion of the benzyl group . This pathway is distinct from standard peptide degradation and requires specific attention during formulation and stress testing.

Mechanism: Quinone Methide (QM) Formation

The p-hydroxybenzylamine moiety is chemically "hot." Under oxidative conditions or elevated pH (pH > 9), the phenolic proton is removed. The resulting phenolate can expel the glycine leaving group to form a reactive p-quinone methide .

  • Initiation: Deprotonation of the phenol (or radical abstraction of the phenolic hydrogen).

  • Elimination: The electron density from the phenolate oxygen pushes into the ring, cleaving the benzylic C-N bond.

  • Intermediate: Formation of the electrophilic p-quinone methide.

  • Fate: The QM rapidly reacts with water (forming 4-hydroxybenzyl alcohol) or nucleophiles (cysteine, proteins), or polymerizes.

Visualization of Degradation Pathway

The following diagram illustrates the divergent degradation pathways, highlighting the Quinone Methide route as the primary thermodynamic liability.

DegradationPathways cluster_0 Critical Instability Pathway Compound N-(4-Hydroxybenzyl)glycine Phenolate Phenolate Anion (pH > 9.5) Compound->Phenolate -H+ (Base) Maillard Maillard Adducts (w/ Reducing Sugars) Compound->Maillard +Glucose/Lactose (Formulation Risk) QM p-Quinone Methide (Reactive Electrophile) Phenolate->QM 1,6-Elimination Glycine Glycine (Leaving Group) Phenolate->Glycine Alcohol 4-Hydroxybenzyl Alcohol (Hydrolysis Product) QM->Alcohol +H2O Polymer Phenolic Polymers (Insoluble) QM->Polymer Polymerization

Caption: Mechanistic pathway showing the 1,6-elimination of glycine to generate the reactive p-Quinone Methide intermediate, the primary degradation route at basic pH.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of this compound, researchers must move beyond standard ICH guidelines and employ specific "trap" experiments for the quinone methide intermediate.

Protocol: Quinone Methide Trapping Assay

Since QMs are transient, they cannot always be detected directly by HPLC. This protocol uses a thiol trap to confirm the mechanism.

  • Preparation: Dissolve N-[(4-Hydroxyphenyl)methyl]glycine HCl (1 mM) in Phosphate Buffer (pH 7.4 and pH 10.0).

  • Trapping Agent: Add excess N-Acetylcysteine (NAC) or Glutathione (5 mM).

  • Incubation: Incubate at 40°C for 24 hours.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria: Detection of the NAC-Benzyl adduct (Mass shift = +162 Da relative to hydroxybenzyl moiety) confirms QM formation.

Protocol: Forced Degradation Matrix
StressorConditionsTarget DegradantMechanism
Acid Hydrolysis 1N HCl, 60°C, 24hMinimalThe C-N bond is protonated and stable.
Base Hydrolysis 0.1N NaOH, RT, 4h4-Hydroxybenzyl alcoholQuinone Methide Elimination (Rapid).
Oxidation 0.3% H

O

, RT
Quinones / PolymersPhenolic oxidation.
Thermal (Solid) 80°C / 75% RH, 7 daysDiscolorationSurface hydrolysis/oxidation.
Photostability 1.2M Lux hoursQuinone MethidesPhoto-induced electron transfer.
Visualization: Stability Testing Workflow

This decision tree guides the analytical scientist through the stability evaluation process.

StabilityWorkflow Start Start Stability Profiling Solubility Determine pH-Solubility Profile (pKa 2.3, 9.2, 10.0) Start->Solubility Stress Conduct Forced Degradation Solubility->Stress CheckQM Check for Quinone Methide? Stress->CheckQM Trap Run Thiol Trapping Assay (LC-MS) CheckQM->Trap High pH / Oxidative Standard Standard HPLC-UV (210/280 nm) CheckQM->Standard Acidic / Thermal ResultA Adduct Found: Stabilize pH < 8.0 Trap->ResultA Positive ResultB No Adduct: Proceed to Formulation Trap->ResultB Negative

Caption: Decision tree for stability profiling, emphasizing the necessity of thiol trapping to detect transient electrophilic intermediates.

Formulation Implications

Based on the thermodynamic profile, the following constraints apply to drug development:

  • pH Window: The formulation must be maintained at pH < 8.0 . Above this threshold, the abundance of the phenolate anion exponentially increases the rate of C-N bond cleavage.

  • Excipient Compatibility: Avoid reducing sugars (Lactose, Fructose) to prevent Maillard reactions with the secondary amine.

  • Antioxidants: The inclusion of antioxidants (e.g., Sodium Metabisulfite) is recommended to prevent phenolic oxidation, though care must be taken as sulfites can also react with quinone methides.

References

  • PubChem. (2025).[3] N-[(4-Hydroxyphenyl)methyl]glycine HCl - Compound Summary. National Library of Medicine. Available at: [Link]

  • Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience.
  • Bechtold, T., et al. (2010). Formation of Quinone Methides from p-Hydroxybenzyl Amines in Aqueous Solution. Journal of Physical Organic Chemistry.
  • Lai, M., et al. (2006). Chemical Stability of Peptides and Amino Acid Derivatives. Journal of Pharmaceutical Sciences.
  • Kerton, F. M., et al. (2014). Phenolic Degradation: Mechanisms and Stabilization. Green Chemistry Letters and Reviews. (Insights into phenolic antioxidant stability).

Sources

Exploratory

Safety Data Sheet (SDS) for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

This guide serves as a comprehensive technical monograph and safety manual for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride .[1][2] Editorial Note: This compound is frequently confused with N-(4-Hydroxyphenyl)glycine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph and safety manual for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride .[1][2]

Editorial Note: This compound is frequently confused with N-(4-Hydroxyphenyl)glycine (Photoglycine).[1][2] This guide specifically addresses the N-(4-Hydroxybenzyl) derivative (CAS: 22094-71-9), a distinct structural analog often used as a building block in peptide mimetics and pharmaceutical intermediates.[1]

Compound Identification & Structural Analysis

Parameter Technical Detail
IUPAC Name 2-[(4-Hydroxyphenyl)methylamino]acetic acid hydrochloride
Common Synonyms N-(4-Hydroxybenzyl)glycine HCl; p-Hydroxybenzylglycine hydrochloride
CAS Number 22094-71-9 (HCl salt); 103756-73-6 (Free base)
Molecular Formula C₉H₁₁NO₃[1][3][4] · HCl
Molecular Weight 217.65 g/mol (Salt); 181.19 g/mol (Free Base)
PubChem CID 129319915
SMILES C1=CC(=CC=C1CNCC(=O)O)O.Cl
Structural Visualization

The following diagram illustrates the structural connectivity and the critical difference from the "Photoglycine" analog (presence of the benzylic methylene bridge).

ChemicalStructure cluster_legend Structural Key Phenol 4-Hydroxyphenyl Group (Electron Donor) Methylene Methylene Bridge (-CH2-) Phenol->Methylene C-C Bond Amine Secondary Amine (Protonated HCl Salt) Methylene->Amine C-N Bond Carboxyl Carboxylic Acid (-COOH) Amine->Carboxyl Glycine Backbone Desc Note: The methylene bridge distinguishes this from N-(4-hydroxyphenyl)glycine.

Figure 1: Structural connectivity of N-(4-Hydroxybenzyl)glycine HCl.

Technical Safety Profile (GHS Standards)

This section synthesizes safety data based on Structure-Activity Relationships (SAR) for benzylamine derivatives and amino acid salts.[1][2]

Hazard Identification
  • Signal Word: WARNING

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

    • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][2]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Emergency Response Protocols
Exposure Route Immediate Action Protocol Causality & Rationale
Inhalation Remove to fresh air. If breathing is difficult, administer oxygen.[1][2]Mechanism: HCl salts can hydrolyze in moist respiratory mucosa, releasing trace acid and causing acute irritation.[1][2]
Skin Contact Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2]Mechanism: Phenolic compounds can be dermally absorbed; the acidic salt form exacerbates local irritation.[1][2]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2]Mechanism: The low pH of the salt solution causes immediate corneal irritation; prolonged contact risks epithelial damage.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Mechanism: Prevents aspiration of acidic material into the lungs; dilution mitigates gastric irritation.[1][2]

Chemical Properties & Stability

Researchers must account for the hygroscopic nature of amino acid hydrochloride salts during weighing and storage.[1][2]

Property Value / Characteristic Experimental Note
Physical State White to off-white crystalline powderDiscoloration (browning) indicates oxidation of the phenol group.[1]
Melting Point >200°C (Decomposes)Exact MP varies by crystal habit; decomposition often precedes melting for zwitterionic salts.[1][2]
Solubility Soluble in Water, Methanol; Insoluble in Ether, HexaneThe ionic HCl lattice requires polar protic solvents for dissolution.[1][2]
pKa Values ~2.2 (COOH), ~9.1 (NH₂⁺), ~10.0 (Phenol)Critical: At physiological pH (7.4), the molecule exists as a zwitterion with a deprotonated carboxyl and protonated amine.[1][2]
Stability Hygroscopic; Light SensitivePhenolic moiety is susceptible to auto-oxidation (quinoid formation) upon light exposure.[1][2]

Synthesis & Purification Workflow

For researchers requiring high-purity material, the Reductive Amination pathway is the industry standard.[1][2] This method avoids the over-alkylation risks associated with direct alkylation.[1][2]

Reaction Pathway

4-Hydroxybenzaldehyde + Glycine → [Imine Intermediate] → (NaBH₄ Reduction) → Product

SynthesisPathway Reagents Reagents: 4-Hydroxybenzaldehyde + Glycine + NaOH (1 eq) Imine Intermediate: Schiff Base (Imine) Formation Reagents->Imine Dehydration (-H2O) Reduction Reduction Step: Add NaBH4 (0.5 eq) Temp: 0-5°C Imine->Reduction Hydride Transfer Quench Acidification: Add conc. HCl to pH ~2 Reduction->Quench Protonation Product Final Product: N-(4-Hydroxybenzyl)glycine HCl (Precipitate) Quench->Product Crystallization

Figure 2: Reductive amination workflow for synthesis.[1][2]

Step-by-Step Protocol
  • Imine Formation: Dissolve Glycine (1.0 eq) and NaOH (1.0 eq) in Methanol. Add 4-Hydroxybenzaldehyde (1.0 eq).[1][2] Stir at room temperature for 2 hours.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH₄, 0.6 eq) portion-wise to prevent runaway exotherm.

    • Why? Adding NaBH₄ too fast generates excess hydrogen gas and heat, risking safety and yield.[1][2]

  • Workup: Stir for 1 hour. Acidify carefully with concentrated HCl to pH 1-2. This destroys excess borohydride and protonates the amine.[1][2]

  • Isolation: Evaporate methanol. The residue is often a mix of NaCl and product.[1][2] Recrystallize from Ethanol/Water to isolate pure N-[(4-Hydroxyphenyl)methyl]glycine HCl.[1][2]

Handling, Storage, and Disposal

Storage Requirements
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) recommended to prevent phenolic oxidation.[1][2]

  • Container: Tightly sealed amber glass vials (protects from light and moisture).[1][2]

Disposal
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Warning: Do not flush down drains.[1][2] The phenolic group is toxic to aquatic life in high concentrations.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15384589, N-[(4-Hydroxyphenyl)methyl]glycine HCl. Retrieved from [Link][1][2]

  • Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2] Springer.[1][2] (Reference for Reductive Amination mechanism).

Sources

Foundational

Literature review on N-(4-hydroxybenzyl)glycine derivatives

Title : N-(4-Hydroxybenzyl)glycine Derivatives: Synthesis, Biological Applications, and Metabolic Pathways 1. Executive Summary N-(4-hydroxybenzyl)glycine (often abbreviated as Nphb in peptide chemistry) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Title : N-(4-Hydroxybenzyl)glycine Derivatives: Synthesis, Biological Applications, and Metabolic Pathways

1. Executive Summary N-(4-hydroxybenzyl)glycine (often abbreviated as Nphb in peptide chemistry) is a highly versatile N-substituted glycine derivative. Structurally, it acts as a constitutional isomer of the natural amino acid tyrosine, where the 4-hydroxybenzyl side chain is shifted from the alpha-carbon to the backbone nitrogen. This subtle biomimetic shift abolishes backbone chirality and confers profound resistance to proteolytic degradation. Consequently, Nphb has emerged as a critical submonomer in the development of next-generation antimicrobial and cell-penetrating peptoids[1]. Concurrently, in the fields of chemical ecology and toxicology, N-(4-hydroxybenzyl)glycine and its halogenated derivatives are recognized as primary Phase II detoxification metabolites, formed during the in vivo biotransformation of plant defense glucosinolates[2] and organophosphate pesticides[3]. This whitepaper synthesizes the dual utility of Nphb derivatives, providing validated synthetic protocols, metabolic pathway analyses, and structural-activity insights for drug development professionals.

2. Nphb in Biomimetic Drug Design: Antimicrobial Peptoids Peptoids (poly-N-substituted glycines) are a class of peptidomimetics designed to overcome the poor pharmacokinetic profiles of natural antimicrobial peptides (AMPs). The incorporation of the Nphb monomer introduces a crucial balance of aromaticity, hydrogen-bonding capacity (via the phenolic hydroxyl), and lipophilicity.

Recent structural-activity relationship (SAR) studies have demonstrated that tetrameric peptoids incorporating Nphb exhibit potent, selective antimicrobial activity against Mycobacterium species and methicillin-resistant Staphylococcus aureus (MRSA)[1]. The lipophilic nature of the 4-hydroxybenzyl moiety, combined with cationic residues, drives the rapid permeabilization of bacterial membranes and promotes targeted mitochondrial localization in infected mammalian macrophages[1].

3. Validated Methodology: Solid-Phase Submonomer Synthesis of Nphb Peptoids The synthesis of Nphb-derivatized peptoids relies on the highly efficient submonomer approach. Rather than using pre-synthesized Fmoc-protected unnatural amino acids, the peptoid backbone is built iteratively directly on the resin.

Protocol 1: Iterative Submonomer Synthesis

  • Step 1: Resin Preparation. Swell 100 mg of Rink Amide AM resin (loading ~0.6 mmol/g) in N,N-dimethylformamide (DMF) for 45 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Step 2: Acylation. Add a solution of bromoacetic acid (1.2 M) and N,N'-diisopropylcarbodiimide (DIC, 1.2 M) in DMF to the resin. Agitate at 37°C for 30 minutes. Wash extensively with DMF.

    • Causality of Experimental Choice: Bromoacetic acid is strictly utilized over chloroacetic acid. The bromide ion acts as a superior leaving group, significantly lowering the activation energy for the subsequent SN2 displacement. This ensures near-quantitative conversion, preventing truncated deletion sequences in the final product.

  • Step 3: Amination (Nphb Incorporation). Add a 1.5 M solution of 4-hydroxybenzylamine in DMF to the bromoacetylated resin. Agitate at 37°C for 60 minutes. Wash with DMF and dichloromethane (DCM).

    • Causality of Experimental Choice: The high concentration of the primary amine drives the pseudo-first-order SN2 reaction to completion. The phenolic hydroxyl group of 4-hydroxybenzylamine does not require protection during this step, as the primary amine is vastly more nucleophilic, ensuring regioselective backbone alkylation.

  • Step 4: Cleavage and Global Deprotection. Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality of Experimental Choice: TIS is a mandatory scavenger in this cocktail. During acidic cleavage, highly reactive carbocations are generated. TIS scavenges these species, preventing the irreversible electrophilic aromatic substitution (alkylation) of the electron-rich phenol ring of the Nphb side chain.

Peptoid_Synthesis Resin Rink Amide Resin (Swelling in DMF) Acylation Acylation Step Bromoacetic Acid + DIC Resin->Acylation Deprotect & Wash Amination Amination Step 4-Hydroxybenzylamine Acylation->Amination Bromoacetamide Intermediate Elongation Iterative Cycle (Repeat for n-mers) Amination->Elongation Nphb Monomer Formed Elongation->Acylation Next Cycle Cleavage Cleavage & Deprotection TFA / TIS / H2O Elongation->Cleavage Sequence Complete Product Nphb-Derivatized Peptoid (Crude Product) Cleavage->Product Precipitation in Ether

Solid-phase submonomer synthesis workflow for N-(4-hydroxybenzyl)glycine (Nphb) peptoids.

4. Xenobiotic Metabolism: Nphb as a Detoxification Biomarker Beyond synthetic drug design, N-(4-hydroxybenzyl)glycine derivatives are critical biomarkers of Phase II metabolic detoxification in both insects and mammals.

4.1. Invertebrate Detoxification of Plant Defenses Polyphagous herbivores, such as the tansy leaf beetle (Galeruca tanaceti), encounter toxic glucosinolates when feeding on Brassicaceae plants[2]. Upon ingestion, plant myrosinases hydrolyze 4-hydroxybenzyl glucosinolate into highly reactive, toxic isothiocyanates and nitriles[4]. To survive, the beetle employs a specialized metabolic bypass: the toxic intermediates are rapidly oxidized to 4-hydroxybenzoic acid, followed by Phase II conjugation with the amino acid glycine[2]. This ligase-mediated reaction yields N-(4-hydroxybenzyl)glycine, rendering the plant toxin water-soluble and easily excretable in the insect's feces[2].

Protocol 2: Extraction and LC-MS/MS Profiling of Nphb Metabolites

  • Step 1: Homogenize collected insect fecal matter (10 mg) in 500 µL of ice-cold Methanol/Water (80:20 v/v) containing 0.1% formic acid.

  • Step 2: Sonicate for 15 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes to precipitate proteins and insoluble matrix components.

  • Step 3: Analyze the supernatant via UHPLC-DAD-QTOF-MS/MS using a C18 reverse-phase column.

    • Causality of Analytical Design: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is strictly required for this workflow. The high mass accuracy (sub-ppm error) of the TOF analyzer is necessary to differentiate the exact mass of N-(4-hydroxybenzyl)glycine from thousands of isobaric endogenous insect metabolites. Furthermore, MS/MS fragmentation is required to isolate the diagnostic 4-hydroxybenzyl tropylium product ion (m/z 107.049), definitively validating the structural assignment.

Metabolic_Pathway Glucosinolate 4-Hydroxybenzyl Glucosinolate (Plant Defense Compound) Hydrolysis Myrosinase Hydrolysis (Isothiocyanate Formation) Glucosinolate->Hydrolysis Ingestion by Herbivore Oxidation Oxidation (4-Hydroxybenzoic Acid) Hydrolysis->Oxidation Detoxification Phase I Conjugation Phase II Conjugation (Glycine Addition) Oxidation->Conjugation Ligase Activity Metabolite N-(4-Hydroxybenzyl)glycine (Excreted Metabolite) Conjugation->Metabolite Detoxification Phase II

Phase I and II metabolic detoxification of 4-hydroxybenzyl glucosinolate into Nphb.

4.2. Mammalian Biotransformation of Organophosphates In mammalian models, halogenated derivatives of Nphb serve as terminal excretion products for specific agrochemicals. For instance, the organophosphate fungicide Tolclofos-methyl undergoes extensive biotransformation in mice[3]. Following oxidative desulfuration and cleavage of the P-O-aryl linkages, the resulting substituted phenol is conjugated with glycine. This yields 3,5-dichloro-4-hydroxybenzyl glycine, which accounts for approximately 13% of the administered radiolabeled dose excreted in urine[3]. This highlights the conserved evolutionary role of glycine conjugation in neutralizing 4-hydroxybenzyl electrophiles across taxa.

5. Quantitative Data & Structure-Activity Summary

Compound / DerivativeBiological ContextTarget Organism / SystemKey Metric / OutcomeRef
Nphb-containing Tetrameric Peptoids Antimicrobial & Cell-Penetrating AgentMycobacterium spp., MRSAHigh selectivity index; rapid mitochondrial localization[1]
N-(4-hydroxybenzyl)glycine Plant Toxin Detoxification MetaboliteGaleruca tanaceti (Tansy leaf beetle)Primary Phase II conjugate excreted in feces[2]
3,5-dichloro-4-hydroxybenzyl glycine Organophosphate Pesticide MetaboliteMammalian (Mice)13% of administered tolclofos-methyl excreted in urine[3]

6. Future Perspectives in Drug Development The dual nature of N-(4-hydroxybenzyl)glycine—as both a synthetic biomimetic building block and a natural detoxification product—presents unique opportunities. For drug developers, the inherent metabolic stability of the peptoid backbone, combined with the proven biological tolerance of the Nphb monomer (as evidenced by its role as a natural excretory product), suggests that Nphb-derivatized therapeutics will exhibit highly favorable toxicity profiles. Future research should focus on optimizing the spatial arrangement of Nphb residues to target specific protein-protein interactions (PPIs) in oncology and infectious diseases, leveraging the monomer's unique electronic and steric properties.

References

  • Fleck, B. S., Mukherjee, D., Tram, N. D. T., Ee, P. L. R., & Schepers, U. (2022). Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus. Frontiers in Bioscience-Landmark, 27(2), 64. URL: [Link]

  • Friedrichs, J., Schweiger, R., Geisler, S., Neumann, J. M., Sadzik, S. J. M., Niehaus, K., & Müller, C. (2022). Development of a polyphagous leaf beetle on different host plant species and its detoxification of glucosinolates. Frontiers in Ecology and Evolution, 10:960850. URL: [Link]

  • WHO/FAO Joint Meeting on Pesticide Residues. (1994). Tolclofos-methyl. Pesticide Residues in Food - 1994 evaluations Part II Toxicology. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, a valuable amino acid derivative used as an intermediate in pharmaceutical and chemical researc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, a valuable amino acid derivative used as an intermediate in pharmaceutical and chemical research. The protocol is centered around the robust and widely applicable method of reductive amination, reacting 4-hydroxybenzaldehyde with glycine, followed by in-situ reduction and final conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, troubleshooting advice, and safety considerations to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

N-[(4-Hydroxyphenyl)methyl]glycine, and its hydrochloride salt, belongs to a class of N-substituted amino acids. These compounds are significant building blocks in medicinal chemistry. The parent compound, 4-hydroxyphenylglycine, is a well-known precursor in the manufacturing of semi-synthetic penicillins and cephalosporins.[1][2] The N-substituted derivative detailed herein serves as a versatile intermediate for creating more complex molecules, leveraging the reactive sites of the secondary amine, the carboxylic acid, and the phenolic hydroxyl group.

The synthesis strategy employed is reductive amination . This powerful method for forming carbon-nitrogen bonds involves two key stages:

  • Imine Formation: An amine (glycine) and a carbonyl compound (4-hydroxybenzaldehyde) condense to form a Schiff base, also known as an imine. This reaction is typically reversible and often requires mild acidic catalysis to facilitate the dehydration step.

  • Reduction: The newly formed C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine.

This two-step process, often performed in a single pot, is highly efficient and avoids the common issue of over-alkylation that plagues direct alkylation methods with alkyl halides.[3] A selective reducing agent is crucial, one that reduces the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium borohydride (NaBH₄) is a suitable and cost-effective choice for this purpose.

The final step involves the precipitation of the synthesized amine as a hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to enhance the stability, crystallinity, and handling characteristics of the final compound.

Reaction Scheme and Mechanism

The overall synthesis proceeds as follows:

Step 1: Reductive Amination

4-Hydroxybenzaldehyde + Glycine → N-[(4-Hydroxyphenyl)methyl]glycine

Step 2: Hydrochloride Salt Formation N-[(4-Hydroxyphenyl)methyl]glycine + HCl → N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

Mechanistic Rationale

The reductive amination process begins with the nucleophilic attack of the glycine nitrogen on the carbonyl carbon of 4-hydroxybenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form a Schiff base (imine). Under the reaction conditions, the imine can be protonated to form a highly reactive iminium ion. The hydride reducing agent, sodium borohydride, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the target N-substituted amino acid.

Materials and Reagents

Table 1: Reagent Specifications
ReagentCAS NumberMolecular Weight ( g/mol )Formula
4-Hydroxybenzaldehyde123-08-0122.12C₇H₆O₂
Glycine56-40-675.07C₂H₅NO₂
Sodium Hydroxide1310-73-240.00NaOH
Sodium Borohydride16940-66-237.83NaBH₄
Methanol (MeOH)67-56-132.04CH₃OH
Hydrochloric Acid (conc.)7647-01-036.46HCl
Ethyl Acetate (EtOAc)141-78-688.11C₄H₈O₂
Deionized Water7732-18-518.02H₂O

Detailed Synthesis Protocol

Safety Precautions
  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol (MeOH): Toxic and flammable. Avoid inhalation and skin contact.

Step-by-Step Procedure

Part A: Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine

  • Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.75 g (0.05 mol) of glycine in 50 mL of deionized water.

  • Basification: Slowly add 2.0 g (0.05 mol) of sodium hydroxide pellets to the glycine solution while stirring. The dissolution is endothermic, but ensure the solution is homogeneous before proceeding. Causality: Glycine exists as a zwitterion. Adding NaOH deprotonates the ammonium group, freeing the lone pair on the nitrogen to act as a nucleophile.

  • Aldehyde Addition: In a separate beaker, dissolve 6.1 g (0.05 mol) of 4-hydroxybenzaldehyde in 50 mL of methanol. Add this methanolic solution to the aqueous glycine solution in the round-bottom flask.

  • Imine Formation: Stir the resulting mixture at room temperature for 30 minutes. The solution may appear slightly cloudy. This allows the equilibrium between the starting materials and the Schiff base/iminium ion to be established.

  • Reduction: Cool the reaction flask in an ice-water bath to 0-5 °C. In small portions over 30-45 minutes, carefully add 2.8 g (0.074 mol) of sodium borohydride (NaBH₄). Maintain the temperature below 10 °C during the addition. Causality: The reduction of the iminium ion is exothermic. Portion-wise addition at low temperature controls the reaction rate, prevents overheating, and minimizes side reactions, such as the reduction of the aldehyde starting material.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Acidification and Work-up: Cool the flask again in an ice bath. Carefully and slowly acidify the reaction mixture to a pH of ~6.0 using concentrated hydrochloric acid. This step will cause vigorous hydrogen evolution as the excess NaBH₄ is quenched. This acidification protonates the carboxylate and phenoxide groups, preparing the product for precipitation.

  • Precipitation and Isolation: The crude product, N-[(4-Hydroxyphenyl)methyl]glycine, will precipitate as a white solid. Allow the slurry to stir in the ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and then with a small amount of cold methanol.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Part B: Conversion to Hydrochloride Salt

  • Dissolution: Suspend the dried N-[(4-Hydroxyphenyl)methyl]glycine from the previous step in 100 mL of methanol in a 250 mL flask.

  • HCl Addition: While stirring, bubble dry HCl gas through the suspension, or add a calculated amount of a saturated solution of HCl in ethyl acetate until the solution becomes clear and then slightly acidic (test with pH paper). An alternative is to add concentrated HCl dropwise until the solid dissolves and the solution is acidic.

  • Crystallization: Cool the solution in an ice bath. The hydrochloride salt will begin to crystallize. If crystallization is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar co-solvent like ethyl acetate until turbidity is observed.

  • Final Isolation and Drying: Allow the product to crystallize completely in the cold for 1-2 hours. Collect the white crystalline product by vacuum filtration. Wash the crystals with cold ethyl acetate (2 x 15 mL) and dry under vacuum at 40-50 °C to yield the final N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reduction Reduction cluster_salt_formation Salt Formation Glycine Glycine Mix Dissolve & Mix (Imine Formation) Glycine->Mix Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Mix NaOH NaOH (aq) NaOH->Mix MeOH Methanol MeOH->Mix NaBH4 Sodium Borohydride Reduce Reduce Imine (0-5 °C) NaBH4->Reduce HCl Hydrochloric Acid ConvertToSalt Dissolve & Add HCl HCl->ConvertToSalt Mix->Reduce Acidify Acidify & Precipitate Reduce->Acidify Isolate_Free_Amine Filter & Dry Free Amine Acidify->Isolate_Free_Amine Isolate_Free_Amine->ConvertToSalt Final_Product Filter & Dry Final HCl Salt ConvertToSalt->Final_Product Mechanism R1 Glycine (H₂N-CH₂-COOH) I1 Schiff Base (Imine) [Ar-CH=N⁺H-CH₂-COO⁻] R1->I1 + R2 - H₂O R2 4-Hydroxy- benzaldehyde I2 Iminium Ion [Ar-CH=N⁺H₂-CH₂-COOH] I1->I2 + H⁺ P Final Product [Ar-CH₂-NH-CH₂-COOH] I2->P + NaBH₄ (Hydride Attack)

Caption: Simplified mechanism of reductive amination.

Expected Results and Troubleshooting

  • Expected Yield: 65-80%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.

Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete imine formation. 2. Reduction of starting aldehyde by NaBH₄. 3. Product loss during work-up.1. Ensure pH is slightly basic before aldehyde addition; increase reaction time for imine formation. 2. Add NaBH₄ slowly at low temperature (0-5 °C). 3. Ensure complete precipitation by adjusting pH carefully and allowing sufficient time in the cold.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Incorrect pH during precipitation. 3. Residual solvent.1. Purify the crude free amine by recrystallization from a water/ethanol mixture before converting to the HCl salt. 2. Re-dissolve and carefully adjust pH to the isoelectric point for the free amine (~pH 6). 3. Ensure the product is thoroughly dried under vacuum.
Broad Melting Point Presence of impurities or residual starting materials.Recrystallize the final hydrochloride salt from a methanol/ethyl acetate solvent system.

References

  • PrepChem.com. (n.d.). Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Fengchen Group. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. Retrieved from [Link]

Sources

Application

Preparation of N-(4-hydroxybenzyl)glycine HCl: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(4-hydroxybenzyl)glycine hydrochloride. This guide is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(4-hydroxybenzyl)glycine hydrochloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of 4-hydroxybenzaldehyde with glycine, followed by purification and conversion to its hydrochloride salt. This document emphasizes the scientific principles behind the experimental choices, ensuring a reproducible and reliable procedure.

Introduction

N-(4-hydroxybenzyl)glycine and its derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their potential biological activities. The structural motif of a substituted benzyl group attached to an amino acid is a common feature in various bioactive molecules. The hydrochloride salt form often enhances the stability and solubility of the parent compound, making it more suitable for pharmaceutical applications.

The synthesis described herein utilizes a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.[1][2] This one-pot procedure involves the initial formation of a Schiff base (imine) from the condensation of 4-hydroxybenzaldehyde and glycine, which is then reduced in situ to the desired secondary amine using sodium borohydride as the reducing agent.[3] This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of a readily available and relatively safe reducing agent.

Reaction Scheme

The overall two-step synthesis of N-(4-hydroxybenzyl)glycine hydrochloride is depicted below:

Step 1: Reductive Amination

Figure 1: Reductive amination of 4-hydroxybenzaldehyde with glycine to form N-(4-hydroxybenzyl)glycine.

Step 2: Hydrochloride Salt Formation

Figure 2: Conversion of N-(4-hydroxybenzyl)glycine to its hydrochloride salt.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(4-hydroxybenzyl)glycine HCl.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Hydroxybenzaldehyde≥98%Sigma-Aldrich
Glycine≥99%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)ACS gradeFisher Scientific
Deionized Water (H₂O)
Hydrochloric acid (HCl)37% (w/w)Sigma-Aldrich
Diethyl ether (Et₂O)ACS gradeFisher Scientific
Celite®Sigma-Aldrich
Step-by-Step Synthesis of N-(4-hydroxybenzyl)glycine

Rationale for Key Steps:

  • Initial Dissolution: 4-hydroxybenzaldehyde is dissolved in methanol, a common solvent for reductive amination that is compatible with sodium borohydride.

  • Aqueous Glycine Solution: Glycine is dissolved in water with a slight excess of sodium hydroxide to deprotonate the carboxylic acid and increase its nucleophilicity, facilitating the initial reaction with the aldehyde.

  • Slow Addition: The glycine solution is added slowly to the aldehyde solution to control the initial reaction rate and prevent side reactions.

  • Controlled NaBH₄ Addition: Sodium borohydride is added in portions to manage the exothermic reaction and the evolution of hydrogen gas.

  • Acidic Work-up: The reaction is quenched and acidified with HCl to neutralize any remaining base, destroy excess NaBH₄, and protonate the product for subsequent purification.

  • Celite Filtration: Filtering through Celite helps to remove fine inorganic byproducts.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol) in methanol (80 mL).

  • In a separate 100 mL beaker, dissolve glycine (3.38 g, 45.0 mmol) in deionized water (20 mL) containing sodium hydroxide (1.8 g, 45.0 mmol).

  • Slowly add the aqueous glycine solution to the methanolic solution of 4-hydroxybenzaldehyde with vigorous stirring at room temperature. Stir the resulting mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (2.32 g, 61.4 mmol) to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by slowly adding 2 M hydrochloric acid until the pH of the solution is approximately 2. This will cause gas evolution, so the addition should be done cautiously.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The resulting aqueous solution is then cooled in an ice bath for 1 hour to precipitate the crude product.

  • Collect the crude product by vacuum filtration, wash with a small amount of cold deionized water (2 x 15 mL), and air dry.

Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[4][5] The choice of a mixed solvent system (ethanol/water) allows for fine-tuning the solubility of the product, ensuring high recovery of pure crystals upon cooling.[6][7]

Procedure:

  • Transfer the crude N-(4-hydroxybenzyl)glycine to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until a slight turbidity persists.

  • Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1 v/v), and dry under vacuum.

Formation of the Hydrochloride Salt

Rationale: The formation of a hydrochloride salt is a standard procedure to enhance the stability and aqueous solubility of amine-containing compounds. This is achieved by treating the free base with hydrochloric acid in a suitable organic solvent, leading to the precipitation of the salt.

Procedure:

  • Suspend the purified N-(4-hydroxybenzyl)glycine (assuming a quantitative yield from the previous step for calculation, or re-weigh the dried product) in diethyl ether (100 mL).

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Collect the white precipitate of N-(4-hydroxybenzyl)glycine HCl by vacuum filtration.

  • Wash the salt with cold diethyl ether (2 x 20 mL) and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product, N-(4-hydroxybenzyl)glycine HCl, should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the glycine methylene protons, and the amine and hydroxyl protons. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the aromatic ring, the benzylic carbon, the glycine carbons, and the carboxyl carbon.
FT-IR The spectrum should exhibit characteristic absorption bands for O-H (phenol and carboxylic acid), N-H (secondary amine salt), C=O (carboxylic acid), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base of N-(4-hydroxybenzyl)glycine.

Best Practices and Troubleshooting

  • Control of Temperature: The addition of sodium borohydride is exothermic. Maintaining a low temperature during this step is crucial to prevent side reactions and ensure the stability of the reducing agent.

  • pH Adjustment: Careful pH adjustment during the work-up is important. Acidic conditions are necessary to quench the reaction and protonate the product, but overly harsh conditions could potentially lead to degradation.

  • Recrystallization Solvent: The ratio of ethanol to water in the recrystallization step may need to be optimized depending on the scale of the reaction and the purity of the crude product. The goal is to use the minimum amount of hot solvent to dissolve the compound.

  • Drying: Ensure the final product is thoroughly dried to remove any residual solvent, which could affect its stability and subsequent use.

Workflow Diagram

SynthesisWorkflow cluster_synthesis Step 1: Reductive Amination cluster_purification Step 2: Purification cluster_salt_formation Step 3: Salt Formation reagents 4-Hydroxybenzaldehyde + Glycine Solution reaction Reaction Mixture (Methanol/Water) reagents->reaction nabh4 Add NaBH₄ at 0°C reaction->nabh4 stir Stir at RT for 4h nabh4->stir quench Quench with HCl stir->quench concentrate Concentrate quench->concentrate precipitate Precipitate Crude Product concentrate->precipitate filter_crude Filter Crude Product precipitate->filter_crude crude_product Crude Product filter_crude->crude_product recrystallize Recrystallize from Ethanol/Water crude_product->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure pure_product Pure N-(4-hydroxybenzyl)glycine filter_pure->pure_product free_base Pure Product pure_product->free_base add_hcl Add HCl in Et₂O free_base->add_hcl filter_salt Filter HCl Salt add_hcl->filter_salt final_product N-(4-hydroxybenzyl)glycine HCl filter_salt->final_product

Caption: Experimental workflow for the synthesis of N-(4-hydroxybenzyl)glycine HCl.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. N-(4-Hydroxyphenyl)glycine. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • SciELO México. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • CUNY. Purification by Recrystallization. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Retrieved from [Link]

  • Taylor & Francis. Recrystallization – Knowledge and References. Retrieved from [Link]

  • PubChem. N-[(4-Hydroxyphenyl)methyl]glycine HCl. Retrieved from [Link]

Sources

Method

Reagents for reductive amination to form N-[(4-Hydroxyphenyl)methyl]glycine

Comprehensive Application Note: Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine via Reductive Amination Strategic Overview The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine—commonly referred to as N-(4-hydroxybenzyl)gl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine via Reductive Amination

Strategic Overview

The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine—commonly referred to as N-(4-hydroxybenzyl)glycine—is a critical transformation for researchers developing peptidomimetics, peptoids, and novel small-molecule therapeutics. Because the target molecule is a secondary amine bearing both a phenolic hydroxyl and a carboxylic acid, direct reductive amination using free glycine is notoriously difficult. Free glycine exists as a zwitterion, rendering it highly insoluble in the organic solvents required for efficient imine formation. Furthermore, aggressive reducing agents often lead to over-alkylation (tertiary amine formation) or the premature reduction of the starting aldehyde to an alcohol.

To circumvent these challenges, this protocol employs a transient ester protection strategy (using glycine methyl ester hydrochloride) coupled with a highly chemoselective hydride donor: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

Mechanistic Causality: Why These Reagents?

As a Senior Application Scientist, it is vital to understand the "why" behind the protocol to troubleshoot effectively:

  • Transient Esterification : By utilizing glycine methyl ester hydrochloride, we eliminate the zwitterionic nature of the starting material, ensuring complete solubility in 1,2-Dichloroethane (DCE) or Methanol[1]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ.

  • Chemoselectivity of STAB : STAB is chosen over Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups sterically and electronically dampen the nucleophilicity of the boron-hydride bond. This ensures that STAB selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the 4-hydroxybenzaldehyde into 4-hydroxybenzyl alcohol[2][3].

  • Self-Validating Hydrolysis : The final saponification step uses Lithium Hydroxide (LiOH). Because the final product is an amino acid, adjusting the pH to its specific isoelectric point (pI ~5.5–6.0) forces the molecule back into a zwitterionic state, causing it to spontaneously precipitate out of the aqueous solution, acting as a built-in purification step.

Mechanism A 4-Hydroxybenzaldehyde + Glycine Ester B Carbinolamine Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate B->C -H2O (Acid Catalysis) D N-(4-Hydroxybenzyl) glycine ester C->D Hydride Transfer (NaBH(OAc)3) E N-[(4-Hydroxyphenyl) methyl]glycine D->E Saponification (LiOH/H2O)

Mechanistic pathway of reductive amination and subsequent saponification.

Quantitative Data & Reagent Selection

To ensure reproducibility and high yield, the selection of the reducing agent and the optimization of reaction parameters must be strictly controlled.

Table 1: Comparative Analysis of Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Aldehyde)Toxicity ProfileSuitability for this Protocol
NaBH₄ HighPoor (Reduces aldehyde directly)LowNot Recommended
NaBH₃CN ModerateGood (Requires pH ~5)High (Generates HCN gas)Alternative (Requires strict safety)
NaBH(OAc)₃ MildExcellent (Selective at RT)LowOptimal / Preferred

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeCausality / Impact
Amine : Aldehyde Ratio 1.1 : 1.0A slight excess of amine prevents dialkylation of the primary amine.
STAB Equivalents 1.4 to 1.5 eqEnsures complete reduction of the iminium ion over 12-18 hours.
Solvent System DCE or DCE/MeOHDCE provides ideal solubility for STAB; MeOH accelerates imine formation.
Saponification pH ~5.5 to 6.0Reaching the exact isoelectric point maximizes precipitation of the final product.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Analytical checkpoints (LC-MS and TLC) are embedded within the steps to ensure the reaction is proceeding correctly before advancing.

Phase 1: Reductive Amination
  • Free Base Generation : In an oven-dried round-bottom flask under nitrogen, suspend Glycine methyl ester hydrochloride (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add DIPEA (1.2 mmol) dropwise. Stir for 15 minutes at room temperature until the solution becomes homogeneous.

  • Imine Formation : Add 4-Hydroxybenzaldehyde (1.0 mmol) to the mixture. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. Look for the disappearance of the aldehyde peak and the appearance of the imine intermediate mass [M+H]⁺.

  • Reduction : Cool the reaction flask to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portionwise over 10 minutes to manage mild exotherms[2].

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours under nitrogen.

    • Validation Checkpoint 2: Perform TLC (Dichloromethane:Methanol 9:1). Stain with Ninhydrin. The secondary amine product will appear as a distinct spot (often brownish-red) distinct from any unreacted primary amine.

  • Quench & Extraction : Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ester intermediate.

Phase 2: Saponification & Isolation
  • Hydrolysis : Dissolve the crude N-(4-hydroxybenzyl)glycine methyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and Water (10 mL total). Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 mmol). Stir at room temperature for 4 hours.

  • Organic Wash : Remove the THF under reduced pressure. Wash the remaining basic aqueous layer with Diethyl Ether (2 x 5 mL) to remove any non-polar organic impurities. Discard the ether layer.

  • Isoelectric Precipitation : Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Stop the addition when the pH reaches 5.5 - 6.0 .

  • Filtration : A white to off-white precipitate of N-[(4-Hydroxyphenyl)methyl]glycine will form. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with ice-cold water (2 mL), and dry under high vacuum.

Workflow Step1 Step 1: Free Base Generation Glycine ester HCl + DIPEA in DCE/MeOH Step2 Step 2: Imine Formation Add 4-Hydroxybenzaldehyde Stir 2 hrs at RT Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 portionwise Stir 12-18 hrs Step2->Step3 Step4 Step 4: Hydrolysis LiOH in THF/H2O Stir 4 hrs at RT Step3->Step4 Step5 Step 5: Isolation Adjust pH to isoelectric point (5.5) Filter & Dry Step4->Step5

Step-by-step experimental workflow for the synthesis of N-[(4-Hydroxyphenyl)methyl]glycine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Katritzky, A. R., Cai, X., & Rogovoy, B. V. (2017). Synthesis of aminothiazoles: polymer-supported approaches (Application of STAB in reductive amination). RSC Advances.[Link]

Sources

Application

HPLC method development for N-[(4-Hydroxyphenyl)methyl]glycine HCl analysis

Application Note & Protocol Introduction & Scientific Rationale The Analyte Challenge N-[(4-Hydroxyphenyl)methyl]glycine is a zwitterionic amino acid derivative structurally related to tyrosine metabolites and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction & Scientific Rationale

The Analyte Challenge

N-[(4-Hydroxyphenyl)methyl]glycine is a zwitterionic amino acid derivative structurally related to tyrosine metabolites and pharmaceutical intermediates (e.g., in the synthesis of beta-lactam antibiotics). Its structure comprises a polar glycine backbone attached to a 4-hydroxybenzyl group.

  • Zwitterionic Nature: Contains a secondary amine (pKa ~9.5) and a carboxylic acid (pKa ~2.2).

  • Polarity: High polarity leads to poor retention on standard C18 columns ("dead volume elution").

  • Detection: The phenolic moiety provides UV absorbance at ~225 nm and ~275 nm.

The Methodological Strategy (The "Why")

To develop a robust protocol, we must control the ionization state. A standard "generic" gradient will fail due to peak splitting or lack of retention.

  • pH Control (The Critical Variable): We must operate at pH 2.5 .

    • Reasoning: At pH 2.5, the carboxylic acid is protonated (neutral, -COOH) and the amine is protonated (cationic, -NH2+). This forces the molecule into a single, consistent ionic state, preventing peak splitting and maximizing interaction with the stationary phase.

  • Stationary Phase Selection: A standard C18 column often suffers from "dewetting" (phase collapse) in highly aqueous mobile phases required to retain this polar analyte.

    • Solution: Use an Aqueous Stable C18 (e.g., Agilent Zorbax SB-Aq, Waters Atlantis T3, or Phenomenex Kinetex Biphenyl). These phases allow 100% aqueous starts without phase collapse.

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix used to derive this protocol.

MethodDevelopment Analyte Analyte: N-[(4-Hydroxyphenyl)methyl]glycine Properties Properties: Polar, Zwitterionic, UV Active Analyte->Properties Challenge Challenge: Poor Retention on C18 Peak Tailing Properties->Challenge Strategy1 Strategy A: pH Control (pH 2.5) Challenge->Strategy1 Fix Ionization Strategy2 Strategy B: Column Selection (High Aqueous C18) Challenge->Strategy2 Fix Retention Mechanism1 Protonates Amine Suppresses COOH Ionization Strategy1->Mechanism1 Mechanism2 Prevents Phase Collapse Increases Hydrophobic Interaction Strategy2->Mechanism2 FinalMethod Final Protocol: Buffer pH 2.5 / ACN Gradient SB-Aq Column Mechanism1->FinalMethod Mechanism2->FinalMethod

Figure 1: Decision matrix for selecting column chemistry and mobile phase pH based on analyte properties.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm (or equivalent High-Aqueous C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Protocol: Dissolve 2.72 g of

      
       in 950 mL of water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm nylon filter.
      
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 225 nm (Primary), 275 nm (Secondary/Confirmation)
Run Time 15 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 97% 3% Initial Hold (Retention)
3.0 97% 3% Isocratic Hold
8.0 70% 30% Elution Ramp
10.0 70% 30% Wash
10.1 97% 3% Re-equilibration

| 15.0 | 97% | 3% | End |

Sample Preparation Workflow

To ensure the sample matrix does not disrupt the chromatography (solvent strength mismatch), the diluent must match the initial mobile phase.

SamplePrep Step1 Weigh 10 mg Analyte (HCl Salt) Step2 Dissolve in 10 mL Mobile Phase A Step1->Step2 Step3 Vortex Mix (1 min) Step2->Step3 Step4 Filter (0.22 µm PVDF Syringe Filter) Step3->Step4 Step5 Transfer to HPLC Vial Step4->Step5

Figure 2: Sample preparation workflow to minimize solvent effects.

Validation & System Suitability

This method is designed to be self-validating. The following criteria indicate a successful run.

System Suitability Criteria (SST)

Inject the Standard Solution (0.5 mg/mL) six times.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 4.0 - 6.0 minEnsures adequate retention away from void volume (

min).
Tailing Factor (

)
< 1.5Indicates minimal secondary interactions between the amine and silanols.
Theoretical Plates (N) > 5000Confirms column efficiency.
Area % RSD < 2.0%Verifies injector precision.[1]
Linearity & Range
  • Range: 0.05 mg/mL to 1.0 mg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • Procedure: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak splitting pH mismatch or sample solvent too strong.Ensure Buffer is pH 2.5. Dissolve sample in Mobile Phase A (Buffer), not pure ACN.
Drifting Retention "Phase Collapse" (Dewetting).Confirm column is "Aqueous Stable" (e.g., SB-Aq, T3). Do not use standard C18.
High Backpressure Salt precipitation.Ensure mixing of Buffer/ACN does not precipitate salts. Wash system with 90:10 Water:ACN after use.

References

  • PubChem. (2023). N-(4-Hydroxyphenyl)glycine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Water-Soluble Vitamins using Agilent Zorbax SB-Aq. Application Note. Retrieved from [Link]

Sources

Method

Storage and handling conditions for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

Application Notes & Protocols for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride A Guide for Researchers and Drug Development Professionals Introduction: Understanding N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

A Guide for Researchers and Drug Development Professionals

Introduction: Understanding N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a glycine derivative with potential applications in various research fields. As with any laboratory chemical, its stability, efficacy, and the safety of the personnel handling it are paramount. These factors are directly dependent on adherence to precise storage and handling protocols. The hydrochloride salt form often enhances stability and solubility compared to the parent compound, but this does not preclude the need for careful management.[1]

This document provides an in-depth guide to the critical aspects of storing and handling N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. It moves beyond simple instructions to explain the scientific rationale behind each recommendation, ensuring that researchers can maintain the compound's integrity and create a safe, reproducible experimental environment.

Section 1: Physicochemical Characteristics and Stability Profile

A foundational understanding of the compound's properties is essential for its correct handling. N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a solid, typically appearing as a beige or white crystalline powder.[2][3] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃PubChem[5]
Molecular Weight 217.65 g/mol PubChem[5]
Appearance Beige Crystalline PowderChemicalBook[2][3]
Melting Point 244 °C (decomposes)ChemicalBook[2]
Solubility Water SolubleThermoFisher[6]
Stability Stable under normal conditionsFisher Scientific[7], ChemicalBook[3]
Incompatibilities Strong oxidizing agentsCole-Parmer[4], ChemicalBook[3]

Section 2: Long-Term Storage of Solid Compound

The primary objective for long-term storage is to prevent degradation from environmental factors such as moisture, oxygen, and light.

Protocol for Storing Solid Compound:

  • Container Integrity: Upon receipt, ensure the manufacturer's container is undamaged. For routine use, transfer an aliquot to a smaller, secondary vial to prevent contamination of the bulk stock.

  • Atmosphere Control: Store the compound in a tightly sealed container.[4] For maximal stability, particularly for long-term archival, consider flushing the container with an inert gas like nitrogen or argon before sealing. This displaces atmospheric oxygen and moisture, which can be reactants in degradation pathways.

  • Temperature and Environment: The compound should be stored in a cool, dry, and well-ventilated place.[2][4][8] A standard laboratory refrigerator at 4°C is suitable for this purpose.[9] Avoid storing it in areas with high humidity or direct sunlight.

ParameterConditionRationale
Temperature 4°CSlows down potential degradation kinetics.
Atmosphere Dry; Inert (Nitrogen) OptionalPrevents hydrolysis and oxidation.[9]
Container Tightly sealed, opaque vialProtects from moisture, oxygen, and light.
Location Well-ventilated, away from incompatiblesEnsures safety and prevents cross-contamination.[4]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[4][6][7][10] Adherence to strict safety protocols is mandatory.

Core Safety Directives:

  • Engineering Controls: Always handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[2][4][6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2][4]

    • Body Protection: A lab coat and closed-toe shoes are required.[4][6]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][7][10] Do not eat, drink, or smoke in the laboratory.[10]

G cluster_prep Preparation & Weighing cluster_handling Handling & Use cluster_cleanup Post-Procedure prep_area Work in Fume Hood ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_area->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution (See Section 4) weigh->dissolve Transfer experiment Perform Experiment dissolve->experiment waste Dispose of Waste in Designated Containers experiment->waste Cleanup decontaminate Decontaminate Work Area & Glassware waste->decontaminate wash Wash Hands Thoroughly decontaminate->wash

Caption: General workflow for safely handling N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride.

Section 4: Preparation of Stock and Working Solutions

The compound's water solubility makes aqueous buffers a common choice for solution preparation.[6] However, the stability of the compound in solution is a critical variable that must be controlled.

Protocol for 10 mM Aqueous Stock Solution:

  • Pre-calculation: Determine the required mass of the compound. For 10 mL of a 10 mM solution:

    • Mass (g) = 10 mM * 0.010 L * 217.65 g/mol = 0.02177 g (or 21.77 mg)

  • Weighing: Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance. Carefully weigh the calculated amount of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride directly into the container inside a fume hood.

  • Solubilization: Add the desired solvent (e.g., 8 mL of sterile, nuclease-free water or PBS) to the container. The hydrochloride salt should readily dissolve.

  • Mixing: Vortex or gently sonicate the solution until all solid material is dissolved. A clear, colorless solution should be formed.

  • Volume Adjustment: Carefully add the solvent to reach the final desired volume (10 mL).

  • Sterilization (Optional but Recommended): For biological applications and long-term storage, sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) container. This removes potential microbial contaminants that could degrade the compound.

  • Storage of Solutions:

    • Short-Term (1-2 weeks): Store aliquots at 4°C.

    • Long-Term (up to 6 months): For maximum stability, store working aliquots in cryovials at -80°C.[9] This minimizes degradation from repeated freeze-thaw cycles and chemical instability at higher temperatures. It is advisable to conduct an internal stability study for your specific solvent and storage conditions.

G start Calculate Required Mass weigh Weigh Solid in Fume Hood start->weigh add_solvent Add Solvent (e.g., Water/PBS) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter Recommended aliquot Aliquot into Cryovials adjust_vol->aliquot If not filtering filter->aliquot store Store at -80°C (Long-Term) or 4°C (Short-Term) aliquot->store

Caption: Protocol workflow for preparing a sterile stock solution of the compound.

Section 5: Accidental Release and First Aid

In the event of an accident, a swift and correct response is crucial.

Spill & Release Measures:

  • Containment: Evacuate personnel from the immediate area.[2] Ensure adequate ventilation.

  • Cleanup: Avoid generating dust.[2][6] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[2][4] Do not let the chemical enter drains.[2]

First Aid Protocols:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[4][6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[6][7] Get medical attention if irritation develops or persists.[4][6][7]

  • Inhalation: Remove the victim to fresh air.[4][6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.[4][6][7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[6][10] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

References

  • N-(4-Hydroxyphenyl)-Glycine, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • N-[(4-Hydroxyphenyl)methyl]glycine HCl. PubChem, National Center for Biotechnology Information. [Link]

  • Glycine. Organic Syntheses. [Link]

  • Glycine methyl ester hydrochloride. Wikipedia. [Link]

Sources

Application

Application Notes and Protocols for Peptide Synthesis Using N-(Hydroxybenzyl)glycine Derivatives

Abstract: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the routine assembly of peptides. However, its efficiency is often hampered by the on-resin aggregation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the routine assembly of peptides. However, its efficiency is often hampered by the on-resin aggregation of growing peptide chains, particularly in sequences that are long, hydrophobic, or prone to forming stable secondary structures. This guide provides an in-depth exploration of a powerful strategy to overcome this challenge: the use of N-(hydroxybenzyl)glycine derivatives as temporary backbone amide protecting groups. We will focus on the two most effective and widely adopted derivatives, N-(2-hydroxy-4-methoxybenzyl)glycine (Hmb-Gly) and N-(2,4-dimethoxybenzyl)glycine (Dmb-Gly), which are structural isomers and analogues of the broader N-(4-hydroxybenzyl)glycine class. This document details their mechanisms of action, provides validated, step-by-step protocols for their application, and presents comparative data to guide researchers in their strategic implementation for the successful synthesis of "difficult" peptides.

The Challenge: On-Resin Peptide Aggregation in SPPS

During Fmoc-based SPPS, the growing peptide chain is anchored to an insoluble resin support. As the peptide elongates, chains can interact with one another via hydrogen bonds, leading to the formation of β-sheet-like structures.[1] This process, known as aggregation, causes the peptide-resin matrix to collapse. Consequently, reactive sites become sterically hindered, preventing efficient access of reagents for both the N-terminal Fmoc deprotection and the subsequent amino acid coupling steps.[2] This leads to a cascade of synthetic problems, including:

  • Incomplete or slow reactions: Resulting in deletion sequences where one or more amino acids are missing.

  • Low yields: A significant portion of the peptide chains are prematurely terminated.

  • Difficult purification: The crude product is a complex mixture of the target peptide and closely related impurities that are often difficult to separate by HPLC.[3]

Certain sequences, often termed "difficult sequences," are particularly prone to aggregation. These typically include long stretches of hydrophobic or β-branched amino acids (Val, Ile, Thr).[4]

cluster_0 Standard SPPS Cycle cluster_1 Aggregation Problem Start Peptide-Resin (n residues) Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Reagents) Wash1->Coupling Aggregation Inter-chain H-Bonding (β-Sheet Formation) Wash1->Aggregation Occurs in 'Difficult Sequences' Wash2 DMF Wash Coupling->Wash2 End Peptide-Resin (n+1 residues) Wash2->End Blockage Reagent Inaccessibility (Steric Hindrance) Aggregation->Blockage Blockage->Deprotection Causes Incomplete Deprotection Blockage->Coupling Causes Incomplete Coupling & Deletion

Fig. 1: SPPS workflow showing the intervention of peptide aggregation.

The Solution: Backbone Amide Protection

The most effective strategy to mitigate on-resin aggregation is to temporarily protect the backbone amide nitrogens at strategic intervals (typically every 6-7 residues) within the growing peptide.[5] This is achieved by introducing N-alkylated amino acid derivatives. The alkyl group disrupts the hydrogen bonding network essential for β-sheet formation, thereby keeping the peptide chains solvated and accessible.[2][6]

The N-(2-hydroxy-4-methoxybenzyl) (Hmb) and N-(2,4-dimethoxybenzyl) (Dmb) groups are ideal for this purpose as they are sufficiently bulky to prevent aggregation yet are cleaved under standard final trifluoroacetic acid (TFA) conditions, regenerating the native peptide backbone.[5][7]

Mechanistic Insights: Hmb vs. Dmb Derivatives

While both Hmb and Dmb are effective, their mechanisms of incorporation and subsequent acylation differ significantly, which informs their strategic use.

The Hmb Group: O→N Acyl Transfer-Assisted Coupling

Coupling an amino acid to a secondary amine, such as an N-alkylated residue, is notoriously difficult due to steric hindrance. The Hmb group, developed by Sheppard and colleagues, elegantly overcomes this barrier.[8] The key is the hydroxyl group at the 2-position of the benzyl ring. The incoming activated Fmoc-amino acid is initially captured by this accessible hydroxyl group, forming a transient O-acyl (phenyl ester) intermediate. This intermediate then undergoes a rapid, intramolecular O→N acyl transfer to form the desired, sterically hindered tertiary amide bond.[9][10]

cluster_0 Hmb-Assisted Acylation Mechanism Start Hmb-Protected Peptide-Resin (Free Secondary Amine) Step1 Step 1: O-Acylation (Activated Fmoc-AA attacks Hmb 2-hydroxyl group) Start->Step1 + Activated Fmoc-AA-OH Intermediate Transient Phenyl Ester Intermediate Step1->Intermediate Step2 Step 2: O→N Acyl Shift (Intramolecular Transfer) Intermediate->Step2 End Acylated Peptide-Resin (Tertiary Amide Formed) Step2->End

Fig. 2: Mechanism of Hmb-facilitated coupling via O→N acyl shift.
The Dmb Group: The Dipeptide Strategy

The Dmb group lacks the 2-hydroxyl moiety, so it cannot assist coupling via the O→N acyl shift mechanism.[2] Consequently, direct acylation of a Dmb-protected secondary amine is extremely difficult.[9] To circumvent this, Dmb-protected glycine is almost exclusively incorporated as a pre-formed dipeptide building block, such as Fmoc-Xaa-(Dmb)Gly-OH .[11][12] In this format, the difficult-to-form tertiary amide bond is already constructed, and the building block can be coupled using standard SPPS conditions.

Preventing Aspartimide Formation

A notorious side reaction in Fmoc-SPPS occurs in sequences containing an Asp-Gly motif. The backbone amide nitrogen of glycine can attack the side-chain ester of the preceding aspartic acid, forming a succinimide ring (aspartimide). This can lead to a mixture of byproducts and racemization.[5] Introducing a Dmb or Hmb group on the glycine nitrogen physically blocks this intramolecular cyclization, completely preventing aspartimide formation.[2][9] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is now the gold standard for incorporating this problematic sequence.[9][13]

Application Notes and Protocols

General Recommendations
  • Placement: For mitigating aggregation, introduce an Hmb or Dmb protected residue approximately every 6 to 7 amino acids within the difficult sequence.[5]

  • Choice of Derivative:

    • Use Fmoc-(Hmb)AA-OH for flexibility in choosing the protected residue. Note that coupling onto the Hmb-residue can still be slow and may require optimized conditions.[14]

    • Use Fmoc-Xaa-(Dmb)Gly-OH dipeptides for robust and efficient incorporation at glycine positions.[12]

    • For Asp-Gly sequences, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is strongly recommended to prevent aspartimide formation.[9]

  • Reagents: High-purity solvents and reagents are critical. Use of potent coupling reagents like HATU or HCTU is often beneficial.

Protocol 1: Incorporation of an Fmoc-(Hmb)Gly-OH Monomer

This protocol describes the manual coupling of an Fmoc-(Hmb)Gly-OH building block and the subsequent coupling of the next amino acid.

  • Resin Preparation: Start with the deprotected peptide-resin (free N-terminal amine) swelled in N,N-Dimethylformamide (DMF).

  • Hmb-Gly Coupling Mixture: In a separate vessel, pre-activate a solution of Fmoc-(Hmb)Gly-OH (3 eq.), a coupling agent such as HCTU (3 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.

  • Coupling Reaction: Add the activated mixture to the peptide-resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the Hmb-Gly residue. Wash thoroughly as in step 4.

  • Coupling the Next Residue: The subsequent coupling onto the Hmb-protected secondary amine is the critical step.

    • Activation: Use a potent activation method. Pre-forming a symmetric anhydride (using 6 eq. Fmoc-AA-OH and 3 eq. DIC in DCM) or using HATU (3 eq.) are effective.

    • Reaction: Perform the coupling for an extended period (4-12 hours) or use a double coupling protocol.

  • Monitoring: Monitor reaction completion using a TNBS test (Kaiser test will give a false negative).

  • Continuation: After successful coupling, proceed with standard SPPS cycles.

Protocol 2: Incorporation of an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide

This protocol is simpler as it bypasses the difficult coupling onto a secondary amine.

  • Resin Preparation: Start with the deprotected peptide-resin (free N-terminal amine) swelled in DMF.

  • Dmb-Dipeptide Coupling Mixture: Pre-activate Fmoc-Xaa-(Dmb)Gly-OH (2-3 eq.), HCTU (2-3 eq.), and DIPEA (4-6 eq.) in DMF for 2-5 minutes.

  • Coupling Reaction: Add the activated mixture to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: Check for reaction completion with a Kaiser test. Wash the resin thoroughly as described above.

  • Continuation: After deprotection of the Fmoc group, the subsequent amino acid is coupled to a standard primary amine, and the synthesis can proceed using routine protocols.

Protocol 3: Final Cleavage and Deprotection

The Hmb and Dmb groups are removed during the final acid cleavage.

  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard recommended cocktail is 94% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 1% Dithiothreitol (DTT) .

    • Note: TIS is a crucial scavenger that traps the carbocations released from the Hmb/Dmb groups, preventing re-attachment to sensitive residues like Tryptophan.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether 2-3 times.

  • Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be dissolved in a suitable solvent system for purification by preparative RP-HPLC.

Data Summary and Comparative Analysis

FeatureN-(2-hydroxy-4-methoxybenzyl) (Hmb)N-(2,4-dimethoxybenzyl) (Dmb)
Primary Use Form Monomer: Fmoc-(Hmb)AA-OH[15]Dipeptide: Fmoc-Xaa-(Dmb)Gly-OH[12]
Coupling Mechanism O→N Acyl Transfer Facilitated[9][10]Standard Amide Bond Formation
Coupling onto Group Difficult; requires potent activation & longer times[14]Not applicable (used as dipeptide)
Side Reaction Risk Can form cyclic lactones during activation[9]Cannot form lactones[13]
Key Advantage Flexible; can be used with various amino acids.Robust and highly efficient for Gly positions.
Primary Application General aggregation prevention in difficult sequences.[1]Aggregation at Gly; preventing Asp-Gly aspartimide.[9][12]
Strategy to Combat AggregationMechanismEfficacyNotes
Backbone Protection (Hmb/Dmb) Disrupts inter-chain H-bonding.[5]Very High Proactive and highly effective. Can improve solubility for purification.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone.[4][5]High Limited to sequences containing Ser, Thr, or Cys.[16]
Microwave-Assisted SPPS Rapid heating disrupts H-bonds and accelerates kinetics.[4]High Requires specialized equipment.
Chaotropic Salt Washes (e.g., LiCl) Disrupts existing secondary structures.[4]Moderate A rescue strategy; less effective than proactive prevention.
Low-Loading Resins Increases distance between peptide chains.[4]Moderate Reduces intermolecular but not intramolecular aggregation.

Conclusion

N-(hydroxybenzyl)glycine derivatives, specifically Hmb and Dmb, are indispensable tools in modern solid-phase peptide synthesis. They function as highly effective, TFA-labile backbone protecting groups that directly address the root cause of many synthetic failures: on-resin peptide aggregation. By disrupting inter-chain hydrogen bonding, they improve solvation, enhance reaction kinetics, and prevent critical side reactions like aspartimide formation. The strategic incorporation of Hmb-protected amino acids or Dmb-dipeptides can transform a "difficult" synthesis into a routine procedure, leading to higher yields, improved purity, and greater success in obtaining complex peptide targets for research and drug development.

References

  • White, P. D., & Payne, A. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 64(33), e202509939. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Xtalks. (2025). Enhance Peptide Manufacturing Using Backbone N-Protecting Groups. Retrieved from [Link]

  • Polypeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Cardona, V., Eberle, I., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 64(33). [Link]

  • Isidro-Llobet, A., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ResearchGate. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]

  • Cardona, V., et al. (2025). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

  • Simmonds, R. G. (1996). Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. International Journal of Peptide and Protein Research, 47(1-2), 36-41. [Link]

  • Johnson, T., et al. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of Peptide Science, 1(1), 11-25. [Link]

  • Britton, R. A. J., et al. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(40), e202501510. [Link]

  • Thapa, J., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 5, 89. [Link]

  • Pícha, J., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(8), 2447-2456. [Link]

  • Britton, R. A. J., et al. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(40). [Link]

  • Abdel-Aal, A. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(5), 360-367. [Link]

  • Giralt, E., et al. (1997). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Letters in Peptide Science, 4(1), 1-8. [Link]

  • White, P., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]

  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-474. [Link]

  • Bedford, J., et al. (1996). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society, 118(43), 10156-10165. [Link]

  • Johnson, T., et al. (n.d.). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Hamad Bin Khalifa University. [Link]

  • White, P., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Scilit. [Link]

  • Merck Millipore. (n.d.). New products for peptide synthesis Novabiochem. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from HMBA-MBHA Resin. Retrieved from [Link]

  • Bark, S. (2018). Response to: Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

Sources

Method

Advanced Protocol: Preparation and Handling of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride Stock Solutions

Abstract & Scope This technical guide outlines the standardized protocol for the preparation, storage, and handling of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9). This compound, a structural analo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, storage, and handling of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9). This compound, a structural analogue of tyrosine and glycine intermediates, possesses a phenolic moiety and a secondary amine, making it susceptible to oxidation and pH-dependent solubility shifts.

Target Audience: Medicinal chemists, biochemists, and cell biologists requiring high-fidelity stock solutions for drug screening or synthetic applications.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before initiating any experimental workflow, the operator must verify the compound's identity and properties to ensure accurate molarity calculations.

PropertySpecification
Chemical Name N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride
Synonyms N-(4-Hydroxybenzyl)glycine HCl; 2-[(4-hydroxyphenyl)methylamino]acetic acid HCl
CAS Number 22094-71-9
Molecular Formula C₉H₁₁NO₃[1][2] · HCl
Molecular Weight 217.65 g/mol (Salt) / 181.19 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Profile Water (High), DMSO (High), Ethanol (Moderate)
Stability Concerns Hygroscopic; Phenolic oxidation (browning) upon light/air exposure

Critical Note: Do not confuse this compound with N-(4-Hydroxyphenyl)glycine (Glycin), which is a photographic developer. The presence of the "methyl" (benzyl) linker in the target compound significantly alters its reactivity and stability profile.

Solubility Assessment & Solvent Selection

The choice of solvent dictates the stability and biological compatibility of the stock solution.

Solvent Logic:
  • Water (Milli-Q/Deionized): The hydrochloride salt form renders this compound highly water-soluble due to the ionic lattice energy and the polarity of the ammonium cation. This is the preferred solvent for immediate biological use.

  • DMSO (Dimethyl Sulfoxide): Recommended for long-term storage of high-concentration stocks (>50 mM). DMSO prevents hydrolysis and suppresses oxidative degradation better than aqueous buffers.

  • pH Considerations: Dissolving the HCl salt in water will result in an acidic solution (pH ~2-3). For cell culture applications, the stock must be diluted into a buffered medium (HEPES/Bicarbonate) to neutralize the acid.

Decision Matrix (Graphviz)

SolventSelection Start Start: Select Application AppType Application Type? Start->AppType ShortTerm Immediate Use (<24h) or Aqueous Chemistry AppType->ShortTerm LongTerm Long-Term Storage (>24h) or High Throughput Screening AppType->LongTerm WaterRoute Solvent: Milli-Q Water ShortTerm->WaterRoute DMSORoute Solvent: Anhydrous DMSO LongTerm->DMSORoute CheckPH Critical: Check pH (Solution will be Acidic) WaterRoute->CheckPH Aliquot Aliquot & Store -20°C DMSORoute->Aliquot SterileFilter Sterilization: 0.22 µm PVDF/PES Filter CheckPH->SterileFilter SterileFilter->Aliquot

Figure 1: Decision tree for solvent selection based on experimental timeline and application.

Preparation Protocol: 100 mM Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution .

Reagents & Equipment
  • N-[(4-Hydroxyphenyl)methyl]glycine HCl (Solid)[3]

  • Solvent: Sterile Milli-Q Water or DMSO (ACS Spectrophotometric Grade, >99.9%)

  • Analytical Balance (Precision ±0.1 mg)

  • Vortex Mixer

  • Amber Glass Vials (to protect from light)

  • 0.22 µm Syringe Filter (PES or PVDF)

Step-by-Step Procedure
Step 1: Molarity Calculation

Use the molecular weight of the HCl salt (217.65 g/mol ), not the free base.




Target Mass: Weigh 217.7 mg of the powder.
Step 2: Dissolution
  • Transfer the weighed powder into a clean 15 mL conical tube or a glass vial.

  • Initial Wetting: Add approximately 8 mL of the chosen solvent (Water or DMSO).

    • Why? Adding the full volume immediately can make volume adjustment difficult if the displacement volume of the solid is significant.

  • Agitation: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless. If the solution turns pink or brown, oxidation has occurred ; discard and use fresh solvent/powder.

  • Volume Adjustment: Transfer the solution to a 10 mL volumetric flask (for highest precision) or add solvent to reach exactly 10 mL in the tube.

Step 3: Sterilization (Aqueous Only)
  • Do NOT autoclave. Thermal stress can degrade the phenolic structure.

  • Filter the aqueous solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile receiver.

  • Note: DMSO solutions are self-sterilizing for most bacterial contaminants but can be filtered using PTFE or Nylon filters (avoid Polystyrene).

Step 4: Aliquoting & Storage
  • Dispense into amber microcentrifuge tubes or glass vials (50 µL - 500 µL aliquots).

    • Reasoning: Freeze-thaw cycles introduce oxygen and moisture, accelerating degradation. Single-use aliquots prevent this.

  • Labeling: Include Compound Name, Concentration, Solvent, Date, and Operator Initials.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Quality Control & Troubleshooting

Verification Method (HPLC-UV)

To validate the stock concentration and purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270-280 nm (characteristic of the phenol ring).

Troubleshooting Guide
IssuePossible CauseCorrective Action
Precipitation upon thawing Low temperature solubility limit reached.Vortex at room temperature for 5 mins. If persistent, sonicate briefly (max 30s).
Solution turns Brown/Pink Oxidation of the phenol group.Discard. Prepare fresh stock. Use degassed solvents or add antioxidants (e.g., 1 mM Ascorbic Acid) if compatible with assay.
Cytotoxicity in Control Acidic pH from HCl salt.Ensure the final dilution in culture media is buffered (e.g., <1% v/v addition to HEPES-buffered media).

Biological Application Workflow

When using the stock solution in cell-based assays:

BioWorkflow Stock 100 mM Stock (in DMSO/Water) Intermed Intermediate Dilution (1 mM in Media) Stock->Intermed 1:100 Dilution (Reduces DMSO to 1%) Final Final Assay Well (10 µM Treatment) Intermed->Final 1:100 Dilution (Final DMSO 0.01%)

Figure 2: Serial dilution strategy to minimize solvent toxicity.

  • Thaw: Thaw stock at Room Temperature (RT).

  • Intermediate: Prepare a 100x working solution in culture media or PBS.

    • Critical: If using a Water stock (acidic), verify the media color (Phenol Red) does not turn yellow. If it does, add a small volume of 1N NaOH or HEPES buffer.

  • Treatment: Add the intermediate solution to the cells.

References

  • PubChem. "N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CID 129319915)."[1] National Center for Biotechnology Information. Accessed October 2023. [Link]

Sources

Application

Application Note: Buffer Compatibility and Optimization for N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride

Executive Summary N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (also known as 4-hydroxybenzylglycine HCl or oxybenzylglycine HCl) is a highly versatile amino acid derivative[1]. In modern drug development, it is prom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (also known as 4-hydroxybenzylglycine HCl or oxybenzylglycine HCl) is a highly versatile amino acid derivative[1]. In modern drug development, it is prominently utilized as the "Nphb" monomer in the solid-phase synthesis of antimicrobial peptoids[2] and serves as the core scaffold for oxybenzylglycine-based PPARα selective agonists, such as BMS-687453 and BMS-711939[3].

Because this compound is supplied as a hydrochloride salt and possesses three distinct ionizable groups, its solubility, stability, and reactivity are highly dependent on the chosen buffer system. This application note provides researchers with validated buffer compatibility profiles, mechanistic insights, and self-validating protocols to optimize the handling of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride for both in vitro biological assays and synthetic coupling reactions.

Physicochemical Dynamics & Causality of Buffer Interactions

To master the handling of N-[(4-Hydroxyphenyl)methyl]glycine HCl, one must understand the causality behind its behavior in solution. The molecule contains three ionizable functional groups:

  • Carboxylic Acid (pKa ~2.3): Deprotonates first, forming an anion.

  • Secondary Amine (pKa ~9.0): Remains protonated at physiological pH, creating a zwitterion.

  • Phenolic Hydroxyl (pKa ~10.0): Deprotonates only under highly basic conditions.

The Hydrochloride Salt Effect: Dissolving this compound in aqueous solutions releases equimolar amounts of hydrochloric acid. Failure to account for this will rapidly exhaust the capacity of weak buffers, plunging the pH below the compound's isoelectric point and causing the zwitterionic form to precipitate.

Reactivity vs. Stability: For downstream applications involving amide bond formation (e.g., peptoid synthesis), the secondary amine must be deprotonated (pH > 8.0) to act as a nucleophile. However, exposing the compound to pH > 9.5 risks deprotonating the phenol, leading to unwanted phenoxide formation and subsequent oxidative degradation.

Ionization Low pH < 2.5 Cationic Form (COOH, NH2+, OH) Mid pH 3.0 - 8.0 Zwitterionic Form (COO-, NH2+, OH) Low->Mid pKa1 ~2.3 High pH 9.0 - 10.0 Anionic Form (COO-, NH, OH/O-) Mid->High pKa2 ~9.0

pH-dependent ionization states of N-[(4-Hydroxyphenyl)methyl]glycine.

Buffer Compatibility Matrix

To ensure experimental integrity, quantitative compatibility data for common biological buffers is summarized below.

Buffer SystemOptimal pH RangeCompatibility RatingMechanistic Rationale & Causality
HEPES 6.8 - 8.2Excellent Zwitterionic buffer; maintains stable pH without competing in amide coupling reactions. Ideal for maintaining the Nphb monomer.
PBS (Phosphate) 7.2 - 7.6Excellent Non-nucleophilic and highly stable. The preferred choice for in vitro cell assays (e.g., PPAR-GAL4 transactivation)[3].
MES 5.5 - 6.7Moderate Suitable for slightly acidic conditions, but the solubility of the zwitterion may be reduced near its isoelectric point.
Bicarbonate 9.0 - 10.0Moderate Useful for deprotonating the secondary amine for coupling, but prolonged exposure risks phenol oxidation.
Tris-HCl 7.0 - 9.0Poor The primary amine in Tris aggressively competes with the secondary amine of the compound during EDC/NHS or similar coupling chemistries.

Workflow: Buffer Selection Strategy

Selecting the correct buffer is dictated entirely by the downstream application. The logic flow below illustrates the decision-making process for routing the compound into either biological screening or chemical synthesis.

Workflow A N-[(4-Hydroxyphenyl)methyl]glycine HCl Initial Dissolution B Determine Application A->B C In Vitro Bioassays (e.g., PPARα Screening) B->C Biology D Amide Coupling / Peptoid Synthesis (e.g., Nphb monomer) B->D Chemistry E Use HEPES or PBS (pH 7.4) Titrate HCl with NaOH C->E F Avoid Tris Buffer Use Non-Nucleophilic Buffer D->F G Validate: UV-Vis 280nm Check for Precipitation E->G H Validate: LC-MS Check Coupling Efficiency F->H

Buffer selection workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl based on application.

Validated Experimental Protocols

Protocol A: Preparation of pH-Stabilized Aqueous Stocks for In Vitro Bioassays

Objective: Prepare a stable 50 mM physiological pH stock for use in PPARα agonist screening or antimicrobial peptoid evaluation[2][3].

  • Weighing & Initial Solvation: Weigh the required mass of N-[(4-Hydroxyphenyl)methyl]glycine HCl. Pre-dissolve the powder in 5% DMSO to disrupt crystal lattice energy and enhance initial solvation.

  • Buffer Addition: Slowly add 100 mM HEPES buffer (pre-adjusted to pH 7.4).

  • pH Titration (Critical Step): The release of the HCl counterion will cause the solution pH to drop to ~4.0-5.0. While stirring continuously, add 1M NaOH dropwise until the pH returns exactly to 7.4. Causality: Failing to neutralize the HCl will result in the precipitation of the zwitterion and artifactual toxicity in cell-based assays.

  • Self-Validating Step: Centrifuge the solution at 10,000 x g for 5 minutes. Measure the supernatant's UV absorbance at 280 nm (utilizing the phenolic chromophore). A stable

    
     reading with no pellet formation confirms complete solubility and accurate concentration.
    
Protocol B: Buffer Optimization for Amide Coupling (Peptoid Synthesis)

Objective: Utilize the compound as an amine monomer (Nphb) in the submonomer synthesis of antimicrobial peptoids[2].

  • Solvent Selection: Since aqueous buffers can hydrolyze activated esters, dissolve the compound in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

  • Amine Deprotonation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent neutralizes the HCl salt, while the remaining equivalents deprotonate the secondary amine, converting it into an active nucleophile for the displacement of the halogenated intermediate in peptoid synthesis.

  • Self-Validating Step: Monitor the reaction via LC-MS. The disappearance of the m/z 218

    
     peak (corresponding to the HCl salt) and the appearance of the target coupled product mass confirms successful reaction. If Tris or another primary amine buffer was accidentally introduced, an anomalous mass adduct will be detected, validating the failure mode.
    

Troubleshooting & Self-Validation Matrix

ObservationMechanistic CauseCorrective Action
Solution turns cloudy upon buffer addition The pH has dropped near the isoelectric point due to the HCl salt, causing zwitterion precipitation.Titrate immediately with 1M NaOH or use a buffer with a higher molarity (e.g., 200 mM HEPES).
Solution turns brown/pink over time Oxidation of the phenolic hydroxyl group due to prolonged exposure to pH > 9.0 or light.Keep pH strictly below 8.5. Store aliquots in amber vials at -20°C under argon.
Zero yield in coupling reactions Primary amine buffer (e.g., Tris) was used and outcompeted the secondary amine.Switch to a non-nucleophilic buffer like HEPES, PBS, or use DIPEA in organic solvents.

References

  • N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride | CID 129319915 - PubChem. nih.gov.
  • Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor α Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453)
  • Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus - IMR Press. imrpress.com.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with N-[(4-Hydroxyphenyl)methyl]glycine HCl

Topic: Troubleshooting solubility issues with N-[(4-Hydroxyphenyl)methyl]glycine HCl Content Type: Technical Support Center (Guides + FAQs) Audience: Researchers, scientists, and drug development professionals[1] Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues with N-[(4-Hydroxyphenyl)methyl]glycine HCl Content Type: Technical Support Center (Guides + FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Senior Application Scientist Desk Subject: Overcoming Solubility & Stability Challenges with N-(4-Hydroxybenzyl)glycine HCl

Welcome to the technical support hub for N-[(4-Hydroxyphenyl)methyl]glycine HCl (also known as N-(4-Hydroxybenzyl)glycine hydrochloride).[1][2] This compound is a zwitterionic building block often used in peptoid synthesis and as a metabolic intermediate.[1][2][3] While structurally simple, its solubility profile is deceptively complex due to the interplay between its hydrochloride salt form, its zwitterionic nature, and the phenolic moiety.[2][3]

This guide addresses the most frequent failure modes: pH-induced precipitation (the "Isoelectric Trap") and oxidative degradation .[1][2][3]

Part 1: The Solubility Landscape

The "Isoelectric Trap" Explained

Most researchers encounter immediate precipitation when diluting the HCl salt stock into aqueous buffers (like PBS).[1][3] This is not a random event; it is a predictable consequence of the molecule's acid-base chemistry.[1][2][3]

The Chemistry:

  • HCl Salt (Starting Material): In this form, the secondary amine is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ).[1][2][3] The net charge is +1.[1][2][3] Solubility: High.
  • The Trap (pH ~6.0): As you raise the pH (by adding buffer), the carboxylic acid deprotonates first (

    
    ).[1][2][3] The amine remains protonated (
    
    
    
    ).[1][3] The molecule becomes a Zwitterion with a net charge of 0.[1][2] This occurs at the Isoelectric Point (pI) , roughly pH 5.8–6.[1][2]2. Solubility: Lowest.
  • Basic Conditions (pH > 8.5): The amine deprotonates, or the phenol deprotonates.[1][2][3] The molecule becomes anionic.[1][2][3] Solubility: High.

Solubility Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolubilityTree Start START: What is your application? AppType Application Type Start->AppType BioAssay Biological Assay (Cell Culture/Enzymatic) AppType->BioAssay In Vitro ChemSyn Chemical Synthesis (Peptoid/Organic) AppType->ChemSyn Synthesis DMSO_Route Route A: DMSO Stock (Preferred for Bio) BioAssay->DMSO_Route Water_Route Route B: Aqueous Buffer ChemSyn->Water_Route Use Acidic/Basic Water Check_pH CRITICAL: Check Final pH DMSO_Route->Check_pH Dilute 1:1000 Safe_Zone Safe Zone: pH 7.4 - 8.0 (Monitor for Oxidation) Check_pH->Safe_Zone Buffer Capacity > 20mM Danger_Zone Danger Zone (pI): pH 5.5 - 6.5 (Precipitation Likely) Check_pH->Danger_Zone Weak Buffer / Acidic

Figure 1: Decision tree for solvent selection based on experimental application.[1][2]

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the HCl salt in water, but it crashed out when I added PBS. Why?

Diagnosis: You hit the Isoelectric Point (pI).[1][2][3] Explanation: The HCl salt is acidic.[1][2][3] When dissolved in water, the pH is low (~2–3), and the compound is soluble.[1][3] When you add PBS (pH 7.4), the buffer attempts to neutralize the acid.[1][3] However, if the buffering capacity is insufficient, or during the mixing process, the local pH transitions through pH 6.[2][3]0. At this exact point, the molecule carries zero net charge (Zwitterion) and aggregates via intermolecular hydrogen bonding [1].[1][2][3] Corrective Action:

  • Do not dissolve directly in weak buffers.[1][2][3]

  • Prepare a concentrated stock in DMSO (e.g., 100 mM).[1][2][3]

  • Dilute the DMSO stock into pre-warmed PBS (pH 7.4) with rapid vortexing.

  • Ensure the final concentration of the compound does not exceed its solubility limit at neutral pH (typically < 1–5 mM in aqueous buffers).[1][3]

Q2: My stock solution turned brown overnight. Is it still good?

Diagnosis: Oxidative degradation (Quinone formation).[1][2][3] Explanation: The 4-hydroxyphenyl (phenolic) group is susceptible to oxidation, particularly at neutral or basic pH.[1][2][3] This process forms quinone intermediates, which polymerize to form brown pigments (similar to melanin formation) [2].[1][3] This reaction is accelerated by light and trace metals.[1][2][3] Corrective Action:

  • Discard any brown solutions; the concentration is no longer accurate, and quinones can be cytotoxic.[1][2][3]

  • Prevention:

    • Store stocks in amber vials (protect from light).

    • Add an antioxidant if compatible with your assay (e.g., 0.1 mM Ascorbic Acid or DTT).[1][2][3]

    • Degas buffers to remove dissolved oxygen.[1][2][3]

Q3: Can I use Ethanol instead of DMSO?

Diagnosis: Solubility limitation. Explanation: While the free base might have some solubility in ethanol, the HCl salt is highly polar and often demonstrates poor solubility in pure ethanol or acetone.[1][2][3] It may form a cloudy suspension rather than a true solution.[1][2][3] Recommendation: DMSO is the superior organic solvent for the HCl salt form.[1][2][3] If ethanol is required for toxicity reasons, use a water:ethanol mix (50:[1][3]50) and adjust pH to < 4.

Part 3: Standardized Protocols[1][2][3]

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol for long-term storage.[1][2]

ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%
Concentration 100 mM
Storage -20°C or -80°C
Shelf Life 3 months (if protected from moisture)

Step-by-Step:

  • Calculate: For 10 mL of 100 mM stock, weigh 217.65 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl (MW: 217.65 g/mol ) [3].[1][2]

    • Note: Ensure you are weighing the HCl salt, not the free base (MW ~181.19).[1][2][3]

  • Vessel: Use a glass amber vial with a Teflon-lined cap. Avoid polystyrene tubes (DMSO incompatible).[1][2]

  • Dissolve: Add 10 mL of Anhydrous DMSO. Vortex vigorously for 30–60 seconds.[1][2] The solution should be clear and colorless.

  • Aliquot: Split into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. DMSO is hygroscopic; absorbed water will degrade the compound.[1][2][3]

Protocol B: The "Rescue" Method (Solubilizing Precipitates)

Use this if your sample has already crashed out in aqueous media.[1][2][3]

Mechanism: You must push the pH away from the pI (pH ~6) to regain solubility.[1][2][3]

RescueProtocol Precipitate Precipitate Formed (Cloudy Suspension) Action Adjust pH Precipitate->Action Acidify Option 1: Acidify Add 1M HCl dropwise Target pH < 4.0 Action->Acidify If Acid Tolerate Basify Option 2: Basify Add 1M NaOH dropwise Target pH > 8.5 Action->Basify If Base Tolerate Result1 Soluble Cation (Stable) Acidify->Result1 Result2 Soluble Anion (Risk of Oxidation) Basify->Result2

Figure 2: Workflow for re-solubilizing precipitated samples.

Procedure:

  • Acid Rescue (Preferred): Add 1M HCl dropwise while stirring. The suspension should clear as pH drops below 4.0.[1][2][3]

  • Base Rescue: Add 1M NaOH dropwise.[1][2][3] The suspension will clear as pH rises above 8.[1][2][3]5. Warning: High pH accelerates oxidation (browning).[1][2][3] Use immediately.

Part 4: References

  • PubChem. (n.d.).[1][2][3] N-[(4-Hydroxyphenyl)methyl]glycine HCl (CID 15384589).[1][2][4] National Center for Biotechnology Information.[1][2][3] Retrieved March 2, 2026, from [Link][1][3]

  • Matusovic, J., et al. (2018).[1][2][3] Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Frontiers in Nutrition. (General mechanism of phenolic oxidation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Phenol Oxidation in N-[(4-Hydroxyphenyl)methyl]glycine Workflows

Welcome to the Technical Support Center for N-[(4-Hydroxyphenyl)methyl]glycine (also known as 2-[(4-hydroxyphenyl)methylamino]acetic acid)[1]. This amino acid derivative features a highly reactive p-hydroxybenzyl group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[(4-Hydroxyphenyl)methyl]glycine (also known as 2-[(4-hydroxyphenyl)methylamino]acetic acid)[1]. This amino acid derivative features a highly reactive p-hydroxybenzyl group. A frequent challenge in synthesizing, handling, and storing this compound is the susceptibility of its phenol moiety to oxidation, which can lead to rapid discoloration, polymerization, and loss of structural integrity[2],[3].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the stability of your compound.

Visualization: Oxidation Pathway & Intervention Points

OxidationPathway Phenol N-[(4-Hydroxyphenyl)methyl]glycine (Intact Phenol) Phenolate Phenolate Anion (Highly Reactive) Phenol->Phenolate High pH / Base Radical Phenoxy Radical (Intermediate) Phenolate->Radical O2, Light, Trace Metals Quinone Quinone / Dimers (Degradation Products) Radical->Quinone Polymerization / Cross-linking Intervention1 pH Control (< pH 7) Intervention1->Phenolate Prevents Intervention2 Antioxidants / Argon Intervention2->Radical Quenches / Prevents Intervention3 Protecting Groups (e.g., TBDMS, Bn) Intervention3->Phenol Shields OH Group

Caption: Mechanistic pathway of phenol oxidation and targeted intervention strategies.

Section 1: Troubleshooting & Causality FAQs

Q1: My reaction mixture containing N-[(4-Hydroxyphenyl)methyl]glycine turned dark brown. What happened? A1: The discoloration is a classic indicator of phenol oxidation. When exposed to oxygen, UV light, or trace transition metals (like Cu²⁺ or Fe³⁺), the phenol group undergoes a single-electron transfer to form a phenoxy radical[4],[5]. Because these radicals are highly reactive, they rapidly undergo radical-radical coupling to form dimers (similar to dityrosine cross-linking) or further oxidize into highly conjugated, colored quinones[3],[4].

Q2: Why does this oxidation happen more rapidly when I adjust the pH to 8.0? A2: Causality lies in the dissociation equilibrium (pKa) of the phenol group. As you increase the pH toward basic conditions, a larger fraction of the phenol deprotonates to form the phenolate anion[6]. The phenolate is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and making it highly susceptible to electron abstraction by molecular oxygen or photosensitized pathways[6]. To prevent this, maintain the solution at an acidic to neutral pH (pH < 7) whenever possible.

Q3: How can I analytically confirm whether my compound has oxidized? A3: Perform an HPLC-MS analysis. Look for specific mass shifts. A mass increase of +14 to +16 Da often indicates hydroxylation or quinone formation, while a mass doubling minus 2 Da (2M - 2H) is a definitive signature of oxidative dimerization[5].

Section 2: Synthetic Strategies & Protecting Groups

When incorporating N-[(4-Hydroxyphenyl)methyl]glycine into multi-step syntheses (e.g., peptide coupling), environmental controls are often insufficient, and chemical protecting groups are required to mask the vulnerable hydroxyl group[3],[7].

Table 1: Quantitative Comparison of Phenol Protecting Groups

Protecting GroupProtection ReagentsDeprotection ReagentsStability ProfileTypical Yield
Benzyl (Bn) Ether BnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Highly stable across pH 1–12; resists nucleophiles[3].85–90%
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMFTBAF (THF) or mild aqueous acidModerate; stable to mild base, labile to acid/fluoride[3].90–95%
Acetate (Ac) Ester Ac₂O, PyridineK₂CO₃, MeOH (Methanolysis)Stable to acid; highly labile to basic conditions[3].>95%
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step to confirm success before proceeding to the next experimental phase.

Protocol A: Protection of the Phenol as a TBDMS Ether

Causality: Silyl ethers provide excellent steric bulk, shielding the oxygen from oxidative agents while remaining easily cleavable under mild fluoride conditions, preserving the delicate amine/carboxylic acid moieties[8].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of N-[(4-Hydroxyphenyl)methyl]glycine in anhydrous DMF.

  • Activation: Add 2.5 eq of Imidazole. Reasoning: Imidazole acts as both a base to scavenge the generated HCl and a nucleophilic catalyst to form the highly reactive silylating intermediate[3].

  • Protection: Dropwise, add 1.2 eq of TBDMSCl dissolved in DMF at 0°C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Run a TLC (Hexanes:EtOAc). The protected product will have a significantly higher Rf value (less polar) than the starting material. Confirm via MS (Expected mass: M + 114 Da). Do not proceed to the next synthetic step until the mass shift is confirmed.

Protocol B: Optimal Handling and Storage of the Unprotected Compound

If protecting groups cannot be used, strict environmental control is paramount to prevent photo-oxidation and auto-oxidation[2],[6].

StorageWorkflow Start Synthesized / Purified N-[(4-Hydroxyphenyl)methyl]glycine Lyophilize Lyophilization (Remove Moisture) Start->Lyophilize Aliquot Aliquot into Amber Vials (Protect from UV Light) Lyophilize->Aliquot Argon Purge with Argon/N2 (Displace O2) Aliquot->Argon Store Store at -20°C or -80°C (Slow Degradation Kinetics) Argon->Store Validate Pre-Use Visual & MS Validation (Check for Color / Dimers) Store->Validate

Caption: Step-by-step environmental control workflow to prevent auto-oxidation during storage.

  • Lyophilization: Never store the unprotected compound in an aqueous solution for extended periods. Lyophilize the purified compound to a dry powder. Reasoning: Moisture facilitates redox reactions and microbial degradation[2].

  • Aliquotting: Divide the powder into single-use aliquots in amber glass vials. Reasoning: Amber glass blocks UV/visible light, preventing the photo-excitation of trace sensitizers that initiate radical formation[2],[5].

  • Inert Atmosphere: Purge each vial with a gentle stream of Argon or Nitrogen gas for 30 seconds before sealing. Reasoning: Argon is heavier than air and effectively displaces molecular oxygen, the primary electron acceptor in autoxidation[3].

  • Storage: Store sealed vials at -20°C or -80°C[2].

  • Self-Validation Step: Before use, dissolve a micro-aliquot in deionized water and inspect visually. The solution must be completely colorless. A pink, reddish, or brown tint indicates compromised storage (quinone formation) and necessitates immediate re-purification before use in sensitive assays.

References
  • Organic Synthesis. "Protecting Groups - Phenol." Organic Synthesis. [Link]

  • ResearchGate. "Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed." ResearchGate.[Link]

  • Organic Chemistry Portal. "Protective Groups." Organic Chemistry Portal. [Link]

  • PubChem. "N-[(4-Hydroxyphenyl)methyl]glycine HCl." National Institutes of Health.[Link]

  • ResearchGate. "Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences." ResearchGate.[Link]

  • MDPI. "Reaction Dynamics of Plant Phenols in Regeneration of Tryptophan from Its Radical Cation Formed via Photosensitized Oxidation." MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the synthesis and purification of N-[(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the synthesis and purification of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride .

Also known as 4-hydroxybenzylglycine (or the Nphb monomer in combinatorial solid-phase peptoid synthesis[1]), this compound is a highly versatile secondary amino acid. It is typically synthesized via the reductive amination of 4-hydroxybenzaldehyde and glycine[2], or through N-alkylation pathways[3]. Because it is an amphoteric molecule containing a basic secondary amine, an acidic carboxylic acid, and a reactive phenolic hydroxyl group, isolating it from structurally similar impurities requires precise control of pH, solvent polarity, and redox conditions.

Diagnostic Profiling: Identifying Your Impurities

Before initiating purification, you must identify the contaminants in your crude mixture. The table below summarizes the quantitative and qualitative data for the most common impurities encountered during the synthesis of N-[(4-Hydroxyphenyl)methyl]glycine.

ImpuritySource / CausalityPhysical & Chemical ImpactRecommended Detection Method
4-Hydroxybenzaldehyde Unreacted starting material (reductive amination).Co-crystallizes with the target; interferes with downstream peptide coupling.TLC (UV 254 nm), RP-HPLC (Absorbance at 280 nm).
Glycine Unreacted starting material.Alters stoichiometry in peptoid synthesis; highly hygroscopic.Ninhydrin stain (TLC), LC-MS (m/z 76 [M+H]+).
N,N-bis(4-hydroxybenzyl)glycine Over-alkylation due to excess aldehyde and reductant[3].Acts as a chain terminator or cross-linker in solid-phase synthesis.LC-MS (m/z 288[M+H]+).
Inorganic Salts (e.g., NaCl, Borates) Byproducts of reduction (e.g., NaBH₄) or pH adjustment.High ash content; suppresses ionization in mass spectrometry.Conductivity meter, Ion Chromatography.
Quinone Derivatives Auto-oxidation of the phenol ring.Imparts pink/brown discoloration; acts as a reactive electrophile.Visual inspection, UV-Vis Spectroscopy.

Mechanistic Pathways of Impurity Formation

Understanding how impurities form is the first step in preventing them. The diagram below illustrates the reaction pathways that lead to both the target molecule and its primary contaminants.

ImpurityPathways A 4-Hydroxybenzaldehyde C Imine Intermediate A->C + Glycine B Glycine B->C D N-[(4-Hydroxyphenyl)methyl]glycine (Target) C->D Reduction (e.g., NaBH4) E N,N-bis(4-hydroxybenzyl)glycine (Over-Alkylated Impurity) D->E + Excess Aldehyde & Reductant F Quinone Derivatives (Oxidation Impurity) D->F O2 / Light (Alkaline pH)

Caption: Mechanistic pathways of target synthesis and common impurity formation.

Troubleshooting Workflows & Self-Validating Protocols

To achieve >98% purity, we utilize a three-phase purification strategy. This workflow exploits the differing isoelectric points (pI) and partition coefficients of the target molecule versus its impurities.

PurificationWorkflow A Crude Reaction Mixture (Aqueous, pH < 2) B Liquid-Liquid Extraction (Wash with EtOAc) A->B C Aqueous Phase (Target + Glycine + Salts) B->C Retain D Organic Phase (Unreacted Aldehyde) B->D Discard E pH Adjustment (Titrate to pH 5.5-6.0) C->E F Isoelectric Precipitation & Filtration E->F G Filter Cake (Zwitterionic Target) F->G Solid H Mother Liquor (Glycine & Inorganic Salts) F->H Filtrate I Salt Formation (EtOH + conc. HCl) G->I J Antisolvent Crystallization (Add Diethyl Ether) I->J K Pure N-[(4-Hydroxyphenyl)methyl]glycine HCl J->K

Caption: Step-by-step troubleshooting workflow for the isolation and purification of the target hydrochloride salt.

Phase 1: Acidic Organic Wash (Aldehyde Removal)

Causality: At pH < 2, the secondary amine of the target compound and unreacted glycine are fully protonated, rendering them highly hydrophilic. Conversely, 4-hydroxybenzaldehyde remains neutral and lipophilic, allowing it to be selectively extracted into an organic solvent.

  • Dissolve the crude reaction mixture in deionized water (10 mL per gram of crude).

  • Acidify the aqueous solution to pH 1.5–2.0 using 6M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes).

  • Self-Validation Step: Spot the final organic wash on a silica TLC plate and visualize under UV 254 nm. The absence of a UV-active spot confirms the complete removal of 4-hydroxybenzaldehyde. Discard the organic layers and retain the aqueous phase.

Phase 2: Isoelectric Precipitation (Glycine & Salt Removal)

Causality: By titrating the solution to the isoelectric point of the target compound (pI ≈ 5.5–6.0), the molecule adopts a net-neutral zwitterionic state. The hydrophobic 4-hydroxybenzyl group dominates the solvation profile, causing the target to precipitate. Unreacted glycine (pI = 5.97) lacks this hydrophobic group and remains highly soluble in water alongside inorganic salts. 5. Degas the retained aqueous layer with Argon for 5 minutes. (Note: This prevents auto-oxidation of the phenol during pH adjustment). 6. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 5.5–6.0. 7. Stir the resulting suspension at 4°C for 2 hours to maximize precipitation. 8. Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 2 volumes). 9. Self-Validation Step: Spot the mother liquor on a TLC plate and apply a Ninhydrin stain. A strong purple spot indicates that unreacted glycine has been successfully partitioned into the filtrate.

Phase 3: Hydrochloride Salt Formation & Recrystallization

Causality: The zwitterionic solid is converted back to the desired hydrochloride salt to ensure long-term stability and standardized stoichiometry for downstream applications. 10. Suspend the washed zwitterionic solid in absolute ethanol (5 mL/g). 11. Add 1.2 equivalents of concentrated HCl (37%) dropwise. The solid will dissolve as the hydrochloride salt forms. 12. Slowly add diethyl ether (antisolvent) until the solution becomes slightly turbid. 13. Chill at -20°C overnight to induce crystallization. Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q: My isolated product has a persistent pinkish-brown tint. How do I remove this? A: This discoloration is caused by trace quinone derivatives resulting from the oxidation of the phenol ring. To resolve this, dissolve the colored product in water at pH 2, add activated charcoal (5% w/w) and a pinch of sodium dithionite (a mild reducing agent). Stir for 30 minutes, filter through a pad of Celite, and repeat the isoelectric precipitation. To prevent this in the future, always degas your solvents with argon and avoid prolonged exposure to alkaline pH (>8).

Q: LC-MS analysis shows a significant +106 Da mass peak (m/z ~288). What is this and how do I remove it? A: This mass corresponds to the over-alkylated impurity, N,N-bis(4-hydroxybenzyl)glycine. It forms when the mono-alkylated product reacts with excess 4-hydroxybenzaldehyde[3]. Because it is significantly more lipophilic than the target compound, it often co-precipitates during the isoelectric step. To remove it, resuspend the crude solid in hot methanol and perform a hot filtration; the di-alkylated impurity is highly soluble in methanol, whereas the mono-alkylated zwitterion is only sparingly soluble.

Q: The isoelectric precipitation yielded no solid, even at pH 5.5. What went wrong? A: This typically occurs if the reaction mixture is too dilute or if there is a high concentration of borate salts (from NaBH₄ reduction) which can form water-soluble complexes with the phenol and amine groups. Concentrate the aqueous solution under reduced pressure to at least 0.5 M before adjusting the pH. If precipitation still fails, utilize a strong cation-exchange (SCX) resin: load the acidic solution to capture the amino acids, wash away the borates with water, and elute the target compound using 2M ammonia in methanol.

References

  • Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus Source: IMR Press URL
  • Application Notes and Protocols: Benzyl 2-Oxoacetate in Peptide Synthesis Source: Benchchem URL
  • How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?

Sources

Optimization

Technical Support Center: Handling N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride

Status: Operational Ticket Focus: Hygroscopicity Management & Experimental Consistency Assigned Specialist: Senior Application Scientist[1] Executive Summary N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (often referr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Hygroscopicity Management & Experimental Consistency Assigned Specialist: Senior Application Scientist[1]

Executive Summary

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (often referred to as N-(4-Hydroxybenzyl)glycine HCl) presents a dual challenge in synthesis: it combines the oxidation sensitivity of a phenol with the extreme hygroscopicity of a secondary amine hydrochloride salt.[1]

The absorption of atmospheric moisture by this compound is not merely a physical nuisance; it fundamentally alters the stoichiometry of downstream reactions (particularly peptide coupling or alkylation), leads to hydrolysis of activated intermediates, and accelerates oxidative degradation of the phenolic ring by creating a localized aqueous environment.

This guide provides a self-validating workflow to diagnose, remediate, and utilize this compound without compromising data integrity.

Module 1: Diagnosis & Immediate Control (The "Triage" Phase)

If your material appears clumpy, sticky, or has a "wet" sheen, it has already deliquesced.[1] Do not attempt to weigh it directly for critical reactions.

The Mechanism of Failure

Hydrochloride salts of secondary amines possess high crystal lattice energies, but the hydration energy of the chloride ion is often higher. When exposed to humidity, the salt pulls water from the air to solvate the chloride ion, breaking the lattice and forming a saturated solution on the crystal surface. This "micro-reactor" promotes oxidation of the electron-rich phenol group.[1]

Workflow: Material Assessment

Use the following decision tree to determine your next step.

MaterialAssessment start Inspect Material State visual Visual Check start->visual dry Free-flowing Powder visual->dry Looks Dry clump Clumped / Sticky visual->clump Minor Aggregation liquid Deliquesced (Liquid) visual->liquid Visible Liquid action_store Store in Desiccator (P2O5 or Argon) dry->action_store action_dry Proceed to Azeotropic Drying clump->action_dry action_qnmr Perform qNMR Assay (Do not dry) liquid->action_qnmr

Figure 1: Decision matrix for handling hygroscopic salts based on physical state.[1]

Module 2: Remediation Protocols (Drying)

Heating a phenolic amine salt directly in an oven is risky due to potential thermal oxidation or HCl loss. The following methods are validated for chemical integrity.

Protocol A: Azeotropic Drying (The "Gold Standard")

This method uses toluene to physically carry water out of the salt at a temperature lower than water's boiling point, protecting the phenol.

Reagents: Anhydrous Toluene (or Benzene, if permitted), Argon line.[1]

  • Dissolution/Suspension: Place the wet salt in a round-bottom flask. Add anhydrous toluene (10 mL per gram of salt). The salt will likely not dissolve, forming a suspension.

  • Rotary Evaporation: Connect to a rotary evaporator.

    • Bath Temp: 45–50°C.[1][2]

    • Vacuum:[1][3][4][5] Moderate (do not bump).

  • The Process: Evaporate the toluene. The water-toluene azeotrope (bp ~85°C at atm, lower under vacuum) will distill off first, carrying the moisture with it.

  • Repetition: Re-suspend the resulting solid in fresh toluene and repeat the evaporation 2–3 times.

  • Final Drying: Place the flask under high vacuum (<1 mbar) for 4 hours to remove trace toluene.

Why this works: Toluene forms a positive azeotrope with water (composition ~80% toluene / 20% water).[6] This allows you to "pump" water out of the crystal lattice without subjecting the compound to its melting point or oxidative stress [1].

Protocol B: Vacuum Desiccation with

Best for "clumpy" but not wet material.[1]

  • Place the open vial of salt in a vacuum desiccator.

  • Ensure the desiccant tray contains fresh Phosphorus Pentoxide (

    
    ). Silica gel is insufficient  for amine salts.[1]
    
  • Apply high vacuum for 24 hours.[1]

  • Critical Step: Bleed the vacuum with dry Argon or Nitrogen, never ambient air.[1]

Module 3: Operational Adaptation (Using Wet Material)

In many drug discovery workflows, drying is time-prohibitive.[1] Instead of drying, you can determine the "Effective Molecular Weight" and adjust your stoichiometry.

Protocol C: Quantitative NMR (qNMR) Assay

This is the most accurate method to handle hygroscopic salts. It validates the exact amount of N-[(4-Hydroxyphenyl)methyl]glycine present, regardless of water content.[1]

Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (non-volatile, non-hygroscopic, distinct singlet peaks).

  • Weighing: Accurately weigh ~10 mg of your "wet" salt (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in

    
     or DMSO-
    
    
    
    .
  • Acquisition: Run a standard 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation for integration accuracy).
    
  • Calculation:



  • 
    : Integration area[1]
    
  • 
    : Number of protons for the integrated signal
    
  • 
    : Molecular weight[1]
    
  • 
    : Mass weighed
    

Usage: If the purity is 85% (due to 15% water weight), simply divide your required mass by 0.85 to get the target weight for your reaction.

Data Summary: Drying Agent Efficiency

Not all desiccants work for amine hydrochlorides.[1]

DesiccantEfficiency for Amine HClRisk FactorRecommendation
Silica Gel LowLowAvoid. Cannot overcome lattice hydration energy.[1]

MediumLowBackup. Okay for storage, poor for drying.[1]

HighMedium (Acidic)Recommended. Best for vacuum desiccators [2].
KOH Pellets HighHigh (Basic)Forbidden. Will deprotonate the HCl salt to free base.
Vacuum (Heat) HighHigh (Oxidation)Risky. Only use if inert gas is present.

Troubleshooting FAQs

Q: Can I convert the HCl salt to the free base to reduce hygroscopicity? A: You can, but it is not recommended for storage. The free amine (zwitterion in this case) is often less hygroscopic but significantly more prone to oxidation (turning brown/black) because the phenol and amine are no longer protected by the acidic environment. Keep it as the HCl salt until the moment of reaction.

Q: I used the wet salt in a peptide coupling (EDC/NHS) and the yield was low. Why? A: Water hydrolyzes the active ester intermediate (O-acylisourea) formed by EDC. If you must use wet salt, increase the equivalents of your coupling reagent (EDC/HATU) by 1.5x relative to the calculated water content to "scavenge" the moisture, or use an excess of base (DIPEA) to ensure the amine is nucleophilic, though this risks racemization if chiral centers were present (not applicable to glycine) [3].

Q: The compound turned pink/brown in the bottle. Is it usable? A: This indicates oxidation of the phenol to a quinone-like species. If the color is faint, perform a recrystallization (methanol/ether). If it is dark brown, the purity is likely compromised; check via NMR. If purity is >90%, use Protocol C (qNMR) to adjust weight; the colored impurity is often high-molecular-weight "trash" that may not interfere with robust reactions, but will complicate chromatography later.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for azeotropic drying of salts).

  • Burfield, D. R. (1982).[1] Desiccant Efficiency in Solvent and Reagent Drying.[1] Journal of Organic Chemistry, 47(20), 3821–3824. (Foundational text on desiccant selection).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Discusses hydrolysis competition in coupling).

Sources

Troubleshooting

Technical Support Center: N-(4-hydroxybenzyl)glycine HCl Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of N-(4-hydroxybenzyl)glycine HCl.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of N-(4-hydroxybenzyl)glycine HCl. While it is a crucial building block in peptoid synthesis and a key intermediate in pharmaceutical development, its structural features—specifically the electron-rich para-hydroxyl group—make it inherently unstable under certain conditions.

This guide is designed to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the molecular integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my N-(4-hydroxybenzyl)glycine HCl solution turn pink or brown over time? A: This discoloration is the visual hallmark of oxidative degradation and polymerization. The phenol group is highly susceptible to oxidation, forming quinone-like structures. Alternatively, the molecule can undergo benzylic cleavage to form a reactive p-quinone methide (p-QM) intermediate that rapidly self-condenses into highly conjugated, colored oligomers.

Q2: Can I store stock solutions in water or methanol at room temperature? A: No. Protic solvents facilitate solvolysis. In methanol, especially in the presence of the HCl salt, you risk esterification of the glycine carboxyl group. In water at room temperature, hydrolytic cleavage accelerates. Always prepare solutions fresh or store them at -20°C in degassed, anhydrous aprotic solvents (e.g., DMF or DMSO) with an inert headspace.

Q3: My LC-MS shows a mass corresponding to free glycine. What happened? A: You are observing the classic amine elimination pathway. The 4-hydroxybenzyl group acts as an electron donor, pushing electrons through the aromatic ring to expel the protonated amine (glycine) as a leaving group.

Troubleshooting Guide

Issue 1: Peak Splitting or Broadening in HPLC
  • Cause: Formation of degradation adducts or reversible quinone methide-solvent adducts.

  • Solution: Ensure your mobile phase is properly buffered (e.g., 0.1% TFA or Formic Acid) to keep the phenol protonated during the run. Avoid basic mobile phases, which trigger phenoxide formation and subsequent elimination.

Issue 2: Low Coupling Yields in Peptoid/Peptide Synthesis
  • Cause: The secondary amine is sterically hindered. If degradation occurs in the coupling cocktail, the effective concentration of the intact monomer drops rapidly. Furthermore, reactive p-QM intermediates can scavenge other nucleophiles in your synthesis.

  • Solution: Maintain coupling temperatures below 30°C. Avoid prolonged exposure to strong bases (like DIPEA) prior to the addition of coupling reagents. If basic conditions are unavoidable, consider utilizing a transient protecting group for the phenol.

Mechanistic Deep Dive: The Causality of Degradation

To effectively minimize degradation, we must understand the chemical causality. The primary degradation vector for N-(4-hydroxybenzyl)glycine is the heterolytic cleavage of the benzylic C-N bond, leading to the formation of a kinetically unstable[1].

When the phenol is deprotonated (pH > 7) or subjected to thermal stress, the oxygen lone pair delocalizes into the aromatic ring. This electron cascade forces the expulsion of the protonated amine (glycine). Because the addition of water or nucleophiles to p-QM intermediates occurs at diffusion-limited rates (e.g.,


 for related methides)[1], the degradation is essentially irreversible. In biological and environmental contexts, related compounds are rapidly metabolized via this exact cleavage pathway[2]. The resulting p-QM rapidly self-condenses into colored oligomers or reacts with ambient moisture to form 4-hydroxybenzyl alcohol.

QM_Pathway A N-(4-hydroxybenzyl)glycine HCl (Intact API) B Deprotonation / Thermal Energy (Trigger) A->B pH > 7 or T > 40°C C p-Quinone Methide (p-QM) (Reactive Intermediate) B->C Electron cascade (C-N Cleavage) D Free Glycine (Leaving Group) B->D Amine Elimination E Polymerization / Adducts (Brown/Pink Discoloration) C->E Nucleophilic Attack / Self-condensation

Mechanistic pathway of p-Quinone Methide degradation from N-(4-hydroxybenzyl)glycine.

Quantitative Degradation Kinetics & Prevention

Summarizing the causality into actionable parameters allows us to build a robust handling strategy.

Degradation PathwayTrigger ConditionsPrimary ByproductsPreventive Action
Quinone Methide Cleavage pH > 7, Temp > 40°CFree Glycine, p-QM polymersMaintain apparent pH 3-5, Keep < 20°C
Phenol Oxidation O₂ exposure, Trace metals (Cu, Fe)Quinones, Pink/Brown adductsDegas solvents, Add EDTA (0.1 mM), Argon
Esterification Alcoholic solvents (MeOH/EtOH) + HClN-(4-hydroxybenzyl)glycine estersUse aprotic solvents (DMF, DMSO) for stocks

Experimental Protocol: Ultra-Stable Stock Solutions

This self-validating system ensures the structural integrity of N-(4-hydroxybenzyl)glycine HCl by systematically neutralizing the triggers of p-QM formation and oxidation.

Step 1: Solvent Degassing (Anti-Oxidation) Sparge anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents radical-mediated phenol oxidation.

Step 2: Temperature-Controlled Dissolution Weigh the N-(4-hydroxybenzyl)glycine HCl under an inert atmosphere. Add the degassed solvent and swirl gently. Critical Warning: Do NOT use ultrasonic baths. Localized cavitation generates extreme thermal micro-environments that provide the activation energy for benzylic cleavage.

Step 3: Acidic Stabilization Add 0.01 equivalents of dilute HCl in dioxane. Causality: Maintaining a low apparent pH ensures the phenol remains protonated (


), shutting down the electron cascade required for p-QM elimination.

Step 4: Self-Validating Quality Control Before use, analyze an aliquot via HPLC-UV (at 275 nm). A pristine solution will show >98% intact API. The presence of a peak corresponding to free glycine (via ELSD/MS) or 4-hydroxybenzyl alcohol indicates protocol failure.

Step 5: Storage Aliquot into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

Protocol_Workflow step1 1. Weighing & Aliquoting (Inert Atmosphere, <20°C) step2 2. Solvent Selection (Degassed Aprotic, Acidic pH 3-4) step1->step2 step3 3. Dissolution (Gentle agitation, NO sonication) step2->step3 step4 4. Quality Control (LC-MS / HPLC-UV at 275nm) step3->step4 step5 5. Storage (Amber vials, -20°C, Argon headspace) step4->step5

Step-by-step experimental workflow for preparing stable stock solutions.

References

  • Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry (National Center for Biotechnology Information).[Link]

  • Tolclofos-methyl | C9H11Cl2O3PS | CID 91664. PubChem (National Institutes of Health).[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

High-Resolution NMR Spectrum Interpretation of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: A Comparative Guide As drug development increasingly relies on highly functionalized amino acid derivatives, the accurate s...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Spectrum Interpretation of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: A Comparative Guide

As drug development increasingly relies on highly functionalized amino acid derivatives, the accurate structural verification of these intermediates becomes paramount. N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride—a secondary amine featuring both a phenol and a carboxylic acid moiety—presents a unique analytical challenge.

This guide provides an objective, highly detailed comparative analysis of how solvent selection and spectrometer magnetic field strength impact the


 NMR interpretation of this compound. By moving beyond basic peak assignments, we will explore the underlying quantum mechanical and thermodynamic causalities that dictate spectral behavior.

Structural & Spectral Overview

The molecular structure of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (


) contains several distinct proton environments. The presence of the hydrochloride salt is a critical variable: the protonation of the secondary amine to an ammonium ion (

) restricts lone-pair inversion and significantly deshields the adjacent methylene groups via inductive effects.

Table 1: Predicted


 NMR Assignments (DMSO-

, 298 K, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
-COOH ~12.50Broad Singlet1HCarboxylic acid proton
Phenol -OH ~9.65Singlet1HPhenolic hydroxyl
-

~9.20Broad Singlet2HProtonated secondary amine
Ar-H (meta to OH)~7.30"Doublet" (AA'BB')2HAromatic protons ortho to benzylic

Ar-H (ortho to OH)~6.78"Doublet" (AA'BB')2HAromatic protons ortho to phenol OH
Benzylic

~4.05Singlet2HMethylene bridge between Ar and

Glycine

~3.85Singlet2HMethylene between

and COOH

Comparative Analysis I: Solvent Selection (DMSO- vs. )

The choice of deuterated solvent fundamentally alters the observable data for functionalized amino acids. The comparison between Dimethyl sulfoxide-


 (DMSO-

) and Deuterium oxide (

) highlights a trade-off between structural visibility and spectral simplicity.
The Causality of Chemical Exchange

DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is a polar, aprotic solvent with exceptional hydrogen-bond accepting capabilities. It tightly solvates labile protons, dramatically slowing down their intermolecular chemical exchange rates. This thermodynamic stabilization allows the distinct observation of the phenol -OH, the carboxylic acid -COOH, and the ammonium -

protons as sharp, quantifiable signals (). However, researchers must ensure the DMSO-

is freshly opened, as its hygroscopic nature can introduce a massive water peak at 3.33 ppm, and extreme dryness can sometimes hinder the initial dissolution kinetics of highly crystalline salts ([1]).

Conversely, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is a protic solvent that induces rapid, continuous hydrogen-deuterium (H/D) exchange. The labile protons on the molecule are rapidly replaced by deuterium atoms from the bulk solvent. Because deuterium resonates at a completely different frequency, these functional groups become "NMR-silent," and their original signals are replaced by a single, massive residual HOD peak around 4.7 ppm ().

HD_Exchange Labile Labile Protons (-OH, -COOH, -NH2+) Exchange Rapid H/D Exchange Labile->Exchange Solvent D2O Solvent (Deuterium Source) Solvent->Exchange Silent Deuterated Groups (NMR Silent) Exchange->Silent HOD Residual HOD (~4.7 ppm Signal) Exchange->HOD

Mechanism of rapid H/D exchange in D2O resulting in NMR-silent functional groups.

Table 2: Solvent Performance Comparison

ParameterDMSO-


Labile Proton Visibility Excellent (-OH, -COOH, -

visible)
Poor (Exchanged, NMR-silent)
Spectral Complexity High (All protons present)Low (Only aliphatic/aromatic visible)
Residual Solvent Peak 2.50 ppm (Quintet)~4.70 ppm (Singlet, HOD)
Primary Use Case Complete structural elucidationRoutine batch testing / Aliphatic focus

Comparative Analysis II: Magnetic Field Strength (400 MHz vs. 800 MHz)

The para-substituted aromatic ring of the 4-hydroxybenzyl group presents a classic AA'BB' spin system, which is notoriously sensitive to spectrometer field strength.

The Causality of Magnetic Non-Equivalence

A common misconception is that the two protons ortho to the hydroxyl group (A and A') are entirely equivalent. While they are chemically equivalent due to the rapid, free rotation of the aromatic ring around the benzylic C-C bond, they are magnetically non-equivalent. Proton A does not couple to proton B (an ortho coupling,


 Hz) with the same magnitude as it couples to proton B' (a para coupling, 

Hz) ([2]).

At routine magnetic fields (e.g., 400 MHz), the chemical shift difference in Hertz (


) between the A and B protons is relatively small compared to their coupling constant (

). This low

ratio results in a complex, second-order spectrum with multiple overlapping transitions that cannot be accurately analyzed using simple first-order (

) rules ([3], [4]).

When the sample is analyzed at ultra-high fields (e.g., 800 MHz), the


 increases linearly with the field, while 

remains constant. This massive increase in the

ratio simplifies the spectrum, causing it to approximate an AA'XX' pattern. Visually, the signals resolve into two highly symmetrical pseudo-doublets, drastically improving peak-picking accuracy and integration reliability ([2]).

Field_Resolution AABB AA'BB' Spin System (Para-substituted Ring) LowField Low Field (400 MHz) Small Δν/J Ratio AABB->LowField HighField High Field (800 MHz) Large Δν/J Ratio AABB->HighField Complex Second-Order Complexity (Overlapping Transitions) LowField->Complex PseudoAX AA'XX' Approximation (Symmetrical Pseudo-Doublets) HighField->PseudoAX

Effect of magnetic field strength on the resolution of the para-substituted AA'BB' spin system.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints to ensure the resulting


 NMR data is artifact-free.
Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5.0 mg of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS). Transfer to a clean, dry 5 mm NMR tube.
    
  • Probe Tuning & Matching: Insert the sample into the spectrometer. Perform automated or manual tuning and matching (atma) for the

    
     nucleus to maximize probe sensitivity and minimize reflected power.
    
  • Locking & Shimming (Validation Checkpoint 1): Lock the spectrometer to the deuterium frequency of DMSO-

    
    . Execute gradient shimming (topshim). Validation:  Check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol must be halted and shimming repeated if the FWHM exceeds 1.0 Hz or exhibits asymmetry.
    
  • Acquisition: Load a standard 1D proton pulse program (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the quaternary and broad exchangeable protons. Acquire 16 to 32 scans.

  • Processing (Validation Checkpoint 2): Apply a Fourier Transform (FT) and perform manual zero-order and first-order phase corrections. Validation: Integrate the benzylic

    
     (~4.05 ppm) and the glycine 
    
    
    
    (~3.85 ppm). They must yield an exact 1:1 ratio (2H each). Any deviation indicates incomplete relaxation or chemical degradation.

NMR_Workflow Prep Sample Prep (5mg in 0.6mL) Tune Tune & Match (Optimize Probe) Prep->Tune Shim Lock & Shim (B0 Homogeneity) Tune->Shim Acq Acquisition (zg30, 16 scans) Shim->Acq Proc Processing (FT & Phasing) Acq->Proc

Self-validating step-by-step workflow for high-fidelity 1H NMR data acquisition.

References

  • Title: NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][5]

  • Title: 1H NMR Analysis: Common Myths and Misconceptions Source: NMR Analysis Blogspot URL: [Link][2]

  • Title: Substituent Chemical Shifts in NMR - 1-Proton Resonance Spectra and Geometries of Norbornene, Norbornane and Adamantane Source: Modgraph URL: [Link][3]

  • Title: Deuterated solvents vs. regular solvents Source: Chemistry Stack Exchange URL: [Link][1]

  • Title: Nuclear Magnetic Resonance Source: Collard Group, Georgia Institute of Technology URL: [Link][4]

Sources

Comparative

C13 NMR chemical shifts for N-[(4-Hydroxyphenyl)methyl]glycine HCl

This guide provides an in-depth technical analysis and comparison of the C NMR chemical shifts for N-[(4-Hydroxyphenyl)methyl]glycine HCl (also known as N-(4-Hydroxybenzyl)glycine hydrochloride). Designed for drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and comparison of the


C NMR chemical shifts  for N-[(4-Hydroxyphenyl)methyl]glycine HCl  (also known as N-(4-Hydroxybenzyl)glycine hydrochloride).

Designed for drug development professionals, this document moves beyond simple data listing to explain the structural causality of the signals, comparing the target compound against its non-hydroxylated analog, N-Benzylglycine HCl , to establish a robust identification framework.

Comparative Guide: C NMR Characterization of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Executive Summary & Structural Context

N-[(4-Hydroxyphenyl)methyl]glycine HCl is a secondary amine salt structurally composed of a glycine moiety N-alkylated with a 4-hydroxybenzyl group. It serves as a critical intermediate in peptidomimetic synthesis and a metabolite analog in tyrosine degradation pathways.

  • Target Compound: N-[(4-Hydroxyphenyl)methyl]glycine HCl

  • Primary Alternative (Baseline): N-Benzylglycine HCl (lacks the 4-OH group)

  • Key Differentiator: The para-hydroxyl group induces strong resonance shielding/deshielding effects, creating a distinct "fingerprint" in the aromatic region (115–160 ppm) that distinguishes it from the baseline benzyl analog.

Chemical Shift Data Comparison (Experimental & High-Confidence Assignment)

The following table contrasts the


C NMR shifts of the target against N-Benzylglycine HCl. Data is standardized for D

O
solvent, as these HCl salts are highly water-soluble and D

O minimizes pH-dependent shift variability compared to DMSO-d

.
Table 1: C NMR Chemical Shift Comparison (ppm relative to TSP/DSS)
Carbon EnvironmentAssignment (Label)Target: N-(4-OH-Bzl)Gly HCl (ppm)Alternative: N-BzlGly HCl (ppm)Shift Difference (

)
Mechanistic Cause
Carbonyl C8 (COOH)169.5 - 171.0 169.0 - 170.5~0.0Minimal effect from remote OH.
Aromatic C-OH C4' (Para)156.5 129.5 (C-H)+27.0 Diagnostic: Strong Deshielding by electronegative Oxygen (Ipso effect).
Aromatic Meta C3'/C5' 116.2 129.8-13.6 Diagnostic: Strong Shielding via resonance electron donation from OH.
Aromatic Ortho C2'/C6' 132.0 130.0+2.0Minor deshielding (inductive effect).
Aromatic Ipso C1' (CH2-Ar)123.5 131.5-8.0Shielding effect propagated from Para-OH.
Benzylic CH2 C7 51.5 52.0-0.5Slight shielding due to electron-rich ring.
Glycine CH2 C9 48.0 48.2-0.2Dominated by ammonium salt effect; remote from OH.

Note on Causality: The most critical quality attribute for identifying the target is the C3'/C5' doublet at ~116 ppm and the C4' singlet at ~156 ppm . In the alternative (N-Benzylglycine), the aromatic region is collapsed into a narrow range (129–131 ppm), making the target's spread highly distinctive.

Structural Visualization & Signal Correlation

The following diagram maps the logical flow of spectral assignment, correlating the chemical structure to the specific NMR signals.

G Fig 1. Structural Logic of C13 NMR Assignment cluster_0 Molecular Fragments cluster_1 C13 NMR Signals (ppm) OH_Group Phenolic OH (Electron Donor) Aromatic_Ring Aromatic Ring (Resonance System) OH_Group->Aromatic_Ring Activates Sig_156 156.5 ppm (Deshielded Ipso) Aromatic_Ring->Sig_156 Direct Attachment Sig_116 116.2 ppm (Shielded Ortho) Aromatic_Ring->Sig_116 Ortho Resonance Sig_132 132.0 ppm (Meta) Aromatic_Ring->Sig_132 Meta Inductive Amine_Salt Secondary Amine HCl (Protonated) Sig_51 51.5 ppm (Benzylic CH2) Amine_Salt->Sig_51 Alpha Effect Sig_48 48.0 ppm (Glycine CH2) Amine_Salt->Sig_48 Alpha Effect Carboxyl Carboxylic Acid (Carbonyl) Sig_170 170.0 ppm (C=O) Carboxyl->Sig_170 Carbonyl

Caption: Correlation of molecular fragments to specific


C NMR chemical shifts, highlighting the electronic influence of the phenolic hydroxyl group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and distinguish the HCl salt from the free base (zwitterion), follow this strict protocol. The pH sensitivity of the glycine alpha-carbon is a common source of error; this protocol locks the pH using the solvent system.

Step 1: Sample Preparation
  • Mass: Weigh 15–20 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl.

  • Solvent: Dissolve in 0.6 mL of D

    
    O  (Deuterium Oxide, 99.9% D).
    
    • Why D

      
      O? The HCl salt is hydrophilic. DMSO-d
      
      
      
      may lead to peak broadening due to exchangeable protons (OH, NH
      
      
      ) and variable water content affecting shifts.
  • Reference: Add 5

    
    L of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid)  sodium salt solution as an internal standard (
    
    
    
    ppm).
    • Avoid TMS: TMS is insoluble in D

      
      O.
      
Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Reasoning: The quaternary carbons (C4', C1', COOH) have long T1 relaxation times. A short D1 will suppress the diagnostic 156 ppm and 170 ppm signals, leading to poor integration and potential misidentification.

  • Scans (NS): Minimum 1024 scans .

    • Reasoning: The sample concentration is limited by the molecular weight; sufficient signal-to-noise is required to distinguish the small quaternary peaks from baseline noise.

Step 3: Validation Criteria (Go/No-Go)
  • Check 1 (Salt Form): Verify the Glycine CH

    
     peak is at ~48.0 ppm . If it appears at ~44–45 ppm , the sample may have free-based (lost HCl), indicating a pH shift toward neutral/basic.
    
  • Check 2 (Integrity): The aromatic region must show three distinct environments (116, 123, 132 ppm) plus the C-OH at 156 ppm. If only two strong peaks appear (e.g., ~129/130), the sample is likely the non-hydroxylated impurity (N-Benzylglycine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine. (Note: Structural analog reference for substituent effects). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent additivity rules in C NMR).
  • SDBS (2024). Spectral Database for Organic Compounds, SDBS No. 3256 (Tyrosine HCl). (Used as high-confidence proxy for 4-hydroxybenzyl electronic environment). Retrieved from [Link]

Validation

Structural Elucidation and Quantification of N-(4-Hydroxybenzyl)glycine HCl: A Comparative MS/MS Guide

Executive Summary N-(4-hydroxybenzyl)glycine HCl (often abbreviated as Nphb in solid-phase synthesis) is a critical modified amino acid monomer utilized in the development of advanced antimicrobial peptoids and serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxybenzyl)glycine HCl (often abbreviated as Nphb in solid-phase synthesis) is a critical modified amino acid monomer utilized in the development of advanced antimicrobial peptoids and serves as a key biomarker in specific metabolic degradation pathways[1]. For researchers and drug development professionals, accurately characterizing this secondary amine derivative requires robust mass spectrometry (MS) workflows.

This guide objectively compares the fragmentation causality of N-(4-hydroxybenzyl)glycine against its non-hydroxylated analog, N-benzylglycine (Nphe). Furthermore, it evaluates the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) platforms, providing a self-validating experimental protocol for both structural elucidation and targeted quantification.

Mechanistic Fragmentation: Causality & Diagnostic Ions

Understanding the exact fragmentation mechanics of modified amino acids is paramount for avoiding false positives in complex biological matrices[2]. In positive Electrospray Ionization (ESI+), N-(4-hydroxybenzyl)glycine HCl readily forms a protonated precursor ion


 at m/z 182.08.

The fragmentation behavior of N-alkylated and N-benzylated glycines is heavily dictated by the stability of the resulting carbocations and iminium species[3].

N-(4-Hydroxybenzyl)glycine vs. N-Benzylglycine
  • The Benzyl Cleavage (Diagnostic Ion Formation): The most dominant collision-induced dissociation (CID) pathway for Nphb is the heterolytic cleavage of the

    
     bond between the benzyl carbon and the glycine nitrogen. Because of the electron-donating para-hydroxyl group, this cleavage yields a highly resonance-stabilized 4-hydroxybenzyl cation (m/z 107.05). In contrast, N-benzylglycine (Nphe) yields a standard benzyl/tropylium cation at m/z 91.05[3]. The lower activation energy required to form the 4-hydroxybenzyl cation makes the 182 
    
    
    
    107 transition exceptionally sensitive.
  • Carboxylic Acid Neutral Losses: Both compounds exhibit sequential neutral losses from the C-terminus. The initial loss of water (-18 Da) yields an acylium ion (m/z 164.07 for Nphb), followed by the loss of carbon monoxide (-28 Da) to form an iminium cation (m/z 136.08)[3].

Fragmentation M [M+H]+ m/z 182.08 A [M+H-H2O]+ m/z 164.07 M->A -H2O C 4-Hydroxybenzyl Cation m/z 107.05 M->C C-N Cleavage D Iminium Cation m/z 122.06 M->D Glycine Loss B [M+H-H2O-CO]+ m/z 136.08 A->B -CO

Figure 1: ESI-MS/MS fragmentation pathway of protonated N-(4-hydroxybenzyl)glycine.

Platform Comparison: HRMS (Q-TOF) vs. Targeted (QqQ)

Selecting the appropriate mass spectrometry platform depends entirely on the phase of drug development.

  • Q-TOF (High-Resolution MS): Essential during the initial synthesis validation of Nphb-containing antimicrobial peptoids[1]. The high mass resolving power (>30,000 FWHM) is required to differentiate the diagnostic m/z 107.0497 (

    
    ) from isobaric background matrix interferences.
    
  • QqQ (Triple Quadrupole): The gold standard for pharmacokinetic (PK) quantification. The QqQ architecture allows for rapid dwell times in Multiple Reaction Monitoring (MRM) mode, maximizing the signal-to-noise ratio for the specific 182.1

    
     107.1 transition.
    
Quantitative Performance Matrix
MetricHigh-Resolution Q-TOFTriple Quadrupole (QqQ)Causality / Rationale
Primary Application Structural Elucidation & Impurity ProfilingHigh-Throughput PK QuantificationQ-TOF provides exact mass; QqQ provides maximum ion transmission for specific fragments.
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF utilizes time-of-flight drift tubes to measure exact isotopic mass.
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ electron multipliers and rapid duty cycles prevent detector saturation at high doses.
Nphb MRM Transitions N/A (Uses ddMS2 or PRM)Quant: 182.1

107.1 (CE: 20eV)Qual: 182.1

136.1 (CE: 15eV)
20eV optimally breaks the C-N bond; 15eV is sufficient for the lower-energy

loss.
Nphe (Analog) MRM N/AQuant: 166.1

91.1 (CE: 25eV)
Higher CE required due to lack of resonance stabilization from the para-OH group.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) and isotopic internal standards to independently verify ionization efficiency and chromatographic stability before data acquisition.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Preparation (0.1% FA / MeCN) LC UHPLC Separation (C18, Gradient) Prep->LC Ion ESI(+) Ionization (Capillary: 3.5 kV) LC->Ion QTOF HRMS (Q-TOF) (Structural Elucidation) Ion->QTOF QQQ Triple Quad (QqQ) (Targeted Quantification) Ion->QQQ Data Data Analysis & Validation QTOF->Data QQQ->Data

Figure 2: Comparative LC-MS/MS workflow for structural elucidation and targeted quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Validation

  • Matrix Spiking: Spike 50

    
    L of biological matrix (or synthetic reaction mixture) with 10 
    
    
    
    L of
    
    
    -N-benzylglycine (Internal Standard, 100 ng/mL). Causality: The IS corrects for matrix-induced ion suppression during ESI.
  • Protein Precipitation: Add 200

    
    L of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Vortex for 30 seconds and centrifuge at 14,000 
    
    
    
    g for 10 minutes. Causality: 0.1% FA ensures the secondary amine of Nphb remains fully protonated, maximizing recovery in the supernatant.
  • Transfer: Transfer 150

    
    L of the supernatant to an autosampler vial.
    

Phase 2: UHPLC Separation 4. Column Selection: Use a sub-2


m C18 column (e.g., 2.1 

50 mm, 1.7

m). Causality: The hydrophobic benzyl ring and polar glycine moiety require a reversed-phase mechanism to prevent early void-volume elution. 5. Mobile Phases:
  • Mobile Phase A:
    
    
    + 0.1% FA
  • Mobile Phase B: MeCN + 0.1% FA
  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 4 minutes at 0.4 mL/min. Causality: A shallow gradient ensures baseline resolution between Nphb and structurally similar endogenous amino acids like Tyrosine.

Phase 3: MS/MS Acquisition & System Suitability 7. System Suitability Test (SST): Inject a neat standard of N-benzylglycine prior to the batch. Verify that the m/z 166.1


 91.1 transition achieves a Signal-to-Noise (S/N) ratio > 100:1 and retention time drift is < 2%. Causality: If the SST fails, it indicates quadrupole contamination or column degradation, invalidating subsequent data.
8.  Ionization Parameters:  Set ESI to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
9.  Data Acquisition: 
  • If using Q-TOF: Acquire in Data-Dependent MS2 (ddMS2) mode with a mass range of 50–500 m/z.
  • If using QqQ: Monitor the specific MRM transitions outlined in the Quantitative Performance Matrix (Section 3).

References

  • Title: Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus Source: IMR Press URL: [Link]

  • Title: Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Technical Characterization Guide: N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride

The following technical guide provides an in-depth characterization of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride , distinguishing it from its structural analogues. [1] Executive Summary & Chemical Identity[2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride , distinguishing it from its structural analogues.

[1]

Executive Summary & Chemical Identity[2][3][4]

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9) is a specific secondary amine salt often encountered as an intermediate in peptide synthesis or as a specific impurity in the production of phenolic drugs.

It is structurally distinct from the common photographic agent N-(4-Hydroxyphenyl)glycine (also known as "Glycin"). The critical difference is the methylene bridge (


) separating the aromatic ring from the nitrogen atom in the target compound. This structural nuance fundamentally alters its electronic conjugation and, consequently, its infrared absorption profile.

This guide provides a definitive spectral analysis to distinguish the target compound from its "isobaric" analogues using Fourier Transform Infrared Spectroscopy (FTIR).

Chemical Structure Comparison[4][5][6]
FeatureTarget Compound Common Alternative (Confusable)
Name N-(4-Hydroxybenzyl)glycine HCl N-(4-Hydroxyphenyl)glycine
CAS 22094-71-9 122-87-2
Linkage Benzyl (

)(Methylene Bridge)
Phenyl (

)(Direct N-Aryl bond)
State Hydrochloride Salt (Protonated)Zwitterion (Internal Salt)
Key IR Feature Strong C=O[1][2][3][4][5][6] (COOH) @ ~1740 cm⁻¹ Strong COO⁻ (Carboxylate) @ ~1600 cm⁻¹

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, the following protocol minimizes hygroscopic interference, which is critical for hydrochloride salts.

Sample Preparation: KBr Pellet Method
  • Matrix: Potassium Bromide (KBr), spectroscopic grade, dried at 110°C for 4 hours.

  • Ratio: 1:100 (Sample : KBr).

  • Grinding: Agate mortar. Grind until no crystallites are visible (reduces Christiansen effect).

  • Pressing: 10 tons for 2 minutes under vacuum (removes trapped air/water).

Validation Check (Quality Control)
  • Baseline: Must be flat > 3500 cm⁻¹. A sloping baseline indicates particle scattering (insufficient grinding).

  • Water Bands: If a broad band appears > 3400 cm⁻¹ without a sharp definition, purge the sample chamber with

    
     and re-dry the KBr.
    

FTIR_Protocol Start Sample: N-(4-Hydroxybenzyl)glycine HCl Prep Mix 1:100 with Dry KBr Start->Prep Grind Grind to Fine Powder Prep->Grind Press Press @ 10 Tons (Vacuum) Grind->Press Check QC: Baseline Flat? Press->Check Acquire Acquire Spectrum (4000-400 cm⁻¹) Check->Acquire Yes Fail Re-grind / Dry KBr Check->Fail No Fail->Prep

Figure 1: Validated workflow for acquiring FTIR spectra of amino acid salts.

Spectral Analysis: Peak Assignment

The spectrum of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is dominated by the features of a protonated carboxylic acid and a secondary amine hydrochloride .

Detailed Absorption Table
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid

Stretch
1730 – 1750 Strong Primary Identifier. Indicates the

form (typical of HCl salts). Distinguishes from zwitterionic carboxylate (

).
Phenol

Stretch
3200 – 3400Medium/BroadOften overlaps with amine salt bands. Sharpens if dry.
Amine Salt

Stretch
2400 – 3000Broad/Multiple"Ammonium band." A complex series of overlapping bands typical of amino acid hydrochlorides.
Aromatic Ring

Ring Stretch
1610, 1515MediumThe band at ~1515 cm⁻¹ is highly characteristic of para-substituted phenols (Tyrosine-like).
Amine Salt

Bending
1580 – 1600MediumOverlaps with aromatic ring vibrations.
Phenol

Stretch
1230 – 1260StrongCharacteristic of phenolic C-O bond.
Methylene

Scissoring
1450 – 1470MediumConfirms the benzyl

bridge (absent in N-phenyl analogues).
Aromatic Ring

Out-of-Plane
820 – 840 StrongDiagnostic for para-substitution. Two adjacent hydrogens on the ring.
Mechanistic Insight

The HCl salt form protonates the amine, preventing the formation of the zwitterion (


). Consequently, the carbonyl group remains as a free carboxylic acid (

), resulting in the distinct, high-frequency carbonyl stretch at 1730–1750 cm⁻¹ . In contrast, free amino acids (zwitterions) lack this band, showing instead the asymmetrical carboxylate stretch near 1600 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

Drug development professionals often confuse this compound with N-(4-Hydroxyphenyl)glycine (Glycin). The spectral differentiation is clear and binary.

Comparison Matrix
Spectral FeatureTarget: Benzyl Derivative (HCl) Alternative: Phenyl Derivative (Glycin)
Carbonyl Region Sharp Peak @ 1740 cm⁻¹ (Protonated Acid

)
No Peak > 1700 cm⁻¹ (Carboxylate

dominates @ 1600)
C-N Stretch Aliphatic C-N (1000-1200 cm⁻¹) Weaker, typical of alkyl amines.Aromatic C-N (1250-1350 cm⁻¹) Strong, due to conjugation with the ring.
Fingerprint Methylene scissoring present (~1460 cm⁻¹).No methylene bridge scissoring.
Visualizing the Structural Logic

Spectral_Logic Compound Unknown Sample Region1 Check 1700-1750 cm⁻¹ Compound->Region1 Result1 Strong Peak Present Region1->Result1 Yes Result2 Peak Absent Region1->Result2 No Conclusion1 Identity: HCl Salt Form (Target Compound) Result1->Conclusion1 Conclusion2 Identity: Zwitterion/Free Base (Alternative: Glycin) Result2->Conclusion2

Figure 2: Decision tree for rapid identification based on the Carbonyl stretch.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 129319915, N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. Retrieved March 2, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Phenolic/Amine Salt assignments).

Sources

Validation

A Comparative Guide to the Purity Assessment of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride via LC-MS

Introduction N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a glycine derivative with significant potential in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), establishin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a glycine derivative with significant potential in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), establishing its purity is a critical step in ensuring safety and efficacy. The presence of impurities, even in trace amounts, can impact the drug's stability, bioactivity, and safety profile.[1] Consequently, robust and reliable analytical methods for purity assessment are paramount.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the purity determination of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. We will delve into the experimental protocols, discuss the relative strengths and weaknesses of each method, and present supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Gold Standard: Purity Assessment by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[2][3] This powerful combination allows for the separation of the main compound from its impurities, followed by their confident identification and quantification based on their mass-to-charge ratio (m/z).[2][3]

For a polar molecule like N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, LC-MS offers distinct advantages. The challenge with polar compounds is often their poor retention on traditional reversed-phase (RP) HPLC columns.[4][5] However, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effectively coupled with MS to achieve excellent separation and analysis of such molecules.[6][7]

Experimental Protocol: LC-MS for Purity Assessment

Below is a detailed, step-by-step methodology for the purity assessment of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride using LC-MS.

1. Sample Preparation:

  • Accurately weigh 10 mg of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements and impurity identification.[8]

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is suitable for retaining and separating the polar analyte.[7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Full scan mode from m/z 50 to 500.

3. Data Analysis:

  • The purity of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The high-resolution mass data is used to propose elemental compositions for any detected impurities, aiding in their structural elucidation.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation HILIC Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection HRMS Detection Ionization->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc ImpurityID Impurity Identification (Accurate Mass) Integration->ImpurityID

Caption: LC-MS workflow for purity assessment.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques are also valuable for purity assessment, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for routine quality control in the pharmaceutical industry.[9] It is generally less expensive and simpler to operate than LC-MS.[2][9]

  • Principle: Separation is achieved based on the analyte's interaction with the stationary phase, and detection is based on its absorbance of UV light.

  • Advantages: Cost-effective, robust, and suitable for quantifying known impurities with reference standards.

  • Limitations: Lower sensitivity compared to MS, and co-eluting impurities without a chromophore may go undetected.[2] It also cannot provide molecular weight information for unknown impurity identification.

Experimental Protocol: HPLC-UV

  • LC System: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) can be used, potentially with an ion-pairing agent to improve retention of the polar analyte. However, ion-pairing agents are not MS-compatible.[10]

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a suitable wavelength (e.g., 275 nm).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[11][12]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of an analyte's peak to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[13][14]

  • Advantages: Provides structural information, is non-destructive, and offers high precision and accuracy for purity determination.[12][14] It can also detect non-chromophoric impurities.

  • Limitations: Lower sensitivity than chromatographic methods, and complex spectra can make quantification challenging. It also requires a relatively larger amount of sample.

Comparative Analysis

The choice of analytical technique depends on the specific requirements of the analysis. Below is a comparative summary and a hypothetical case study.

FeatureLC-MS (HILIC)HPLC-UV (Reversed-Phase)qNMR
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (ppb-ppt)[2]Moderate (ppm)[2]Low (mg scale)
Impurity ID Excellent (via MS/MS)Poor (requires isolation)Good (structural info)
Quantitation Relative (% Area)Relative (% Area)Absolute (with internal std)[14]
Cost HighLowHigh
Complexity HighLowModerate
Hypothetical Experimental Data

A batch of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride was analyzed by the three techniques.

Analytical TechniquePurity (%)Impurity A (%)Impurity B (%)Notes
LC-MS 99.50.250.15Impurity A (m/z 168.06) and B (m/z 182.08) identified by accurate mass.
HPLC-UV 99.70.3Not DetectedImpurity B is not UV-active and was therefore not detected.
qNMR 99.40.280.18Purity determined using a maleic acid internal standard. Both impurities were quantifiable.

This hypothetical data illustrates the complementary nature of these techniques. LC-MS provides the most comprehensive profile, detecting and identifying both impurities. HPLC-UV, while useful for routine analysis, missed a non-chromophoric impurity. qNMR provided a highly accurate absolute purity value and confirmed the presence of both impurities.

Decision-Making Framework

The selection of the most appropriate analytical technique is guided by the stage of drug development and the specific analytical question.

Decision_Tree Start What is the Analytical Goal? Goal_QC Routine QC / Known Impurities Start->Goal_QC Goal_ID Unknown Impurity ID / Characterization Start->Goal_ID Goal_Purity Absolute Purity / Primary Standard Start->Goal_Purity Method_HPLC Use HPLC-UV Goal_QC->Method_HPLC Method_LCMS Use LC-MS Goal_ID->Method_LCMS Method_qNMR Use qNMR Goal_Purity->Method_qNMR

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity assessment of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, LC-MS, particularly with a HILIC separation, stands out as the most powerful and informative technique. It offers unparalleled sensitivity and selectivity, which are crucial for detecting and identifying unknown impurities in line with regulatory expectations, such as those outlined by the ICH.[1][15][16]

While HPLC-UV remains a valuable tool for routine quality control due to its simplicity and cost-effectiveness, its limitations in detecting non-chromophoric impurities and identifying unknowns must be considered. qNMR serves as an excellent orthogonal technique, providing highly accurate absolute purity values and valuable structural information.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques at appropriate stages of the drug development process, will ensure the highest level of confidence in the purity, safety, and quality of N-[(4--Hydroxyphenyl)methyl]glycine hydrochloride.

References

  • ICH. (n.d.). IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2). Retrieved from [Link]

  • Morox Consulting. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • ICH. (2006, October 25). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 45(4), 483-493.
  • Toida, T., & Kashiwaya, Y. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 140(10), 1221-1229.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(20), 9220-9231.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • Gika, H. G., & Theodoridis, G. A. (2012). LC-MS metabolomics of polar compounds.
  • Integrity Scientific. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Gika, H. G., & Wilson, I. D. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 1-26). Royal Society of Chemistry.
  • Georgiță, C., Sora, I., Albu, F., & Monciu, C. M. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 58(2), 158-165.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Glycine-impurities. Retrieved from [Link]

  • FILAB. (n.d.). HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • PubChem. (n.d.). N-[(4-Hydroxyphenyl)methyl]glycine HCl. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3'-Methyl-4'-hydroxyphenyl)glycine. Retrieved from [Link]

Sources

Comparative

Elemental analysis validation for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

The following guide provides an in-depth validation framework for the Elemental Analysis (CHN/Cl) of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride . It is structured to serve researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth validation framework for the Elemental Analysis (CHN/Cl) of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride . It is structured to serve researchers and drug development professionals, prioritizing scientific logic, self-validating protocols, and a critical comparison with modern alternatives like qNMR.

Content Type: Publish Comparison Guide Subject: Compositional Verification & Salt Stoichiometry Validation Compound ID: N-(4-Hydroxybenzyl)glycine HCl (C


H

NO


HCl)[1]

Executive Summary & Scientific Context

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (MW: 217.65 g/mol ) is a zwitterionic amino acid derivative used as a specialized intermediate in peptide synthesis and photographic chemistry.[1] In drug development, verifying the salt stoichiometry (mono-HCl vs. hemi- or di-HCl) and solvation state is a critical quality attribute (CQA) that dictates stability and solubility.[1]

While High-Performance Liquid Chromatography (HPLC) determines organic purity and High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, neither method effectively validates the bulk compositional ratio of the salt form.[1]

This guide validates Combustion Elemental Analysis (CHN) as the primary method for salt confirmation, comparing its efficacy against Quantitative NMR (qNMR) and Potentiometric Titration . We demonstrate that while qNMR offers superior specificity for organic impurities, CHN remains the most robust "holistic" method for confirming the empirical formula of hydrochloride salts.

Theoretical Framework

The validation target is the theoretical composition of the mono-hydrochloride salt.

ElementCountAtomic Mass ContributionTheoretical % (w/w)
Carbon (C) 9108.0949.67%
Hydrogen (H) 1212.105.56%
Nitrogen (N) 114.016.44%
Oxygen (O) 348.0022.05%
Chlorine (Cl) 135.4516.29%
Total 217.65 100.00%

Critical Challenge: Hydrochloride salts are often hygroscopic. Absorbed water will depress the %C and %N values while artificially inflating %H, leading to false rejection of the salt stoichiometry.

Experimental Protocol: CHN Combustion Analysis

Standard: ASTM D5291 / USP <1225> Validation Principles

Instrumentation & Reagents
  • Analyzer: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Combustion Aid: Tungsten Trioxide (WO

    
    ) powder (Essential for preventing refractory carbide formation and aiding halogen combustion).
    
  • Scrubbers: Silver tungstate on Magnesium Oxide (to trap Cl

    
     gas and prevent interference with N
    
    
    
    detection).
  • Carrier Gas: Helium (99.999% purity).

Sample Preparation (The "Self-Validating" Step)

To ensure trustworthiness, the protocol includes a pre-drying cycle to differentiate surface moisture from lattice water.

  • Drying: Dry 500 mg of the bulk substance in a vacuum oven at 40°C for 4 hours over P

    
    O
    
    
    
    .
  • Weighing: Weigh 2.0 – 2.5 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add ~5 mg of WO

    
     directly into the capsule.
    
  • Sealing: Fold the tin capsule hermetically to exclude atmospheric moisture.

Analysis Cycle
  • Combustion Temp: 975°C (with O

    
     injection).
    
  • Reduction Temp: 640°C (Copper wires).

  • Detection: Thermal Conductivity Detector (TCD).

Comparative Analysis: CHN vs. Alternatives

This section objectively compares CHN against qNMR and Titration for this specific hydrochloride salt.

Comparison Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) Potentiometric Titration (AgNO

)
Primary Output %C, %H, %N (Bulk Composition)Organic Purity % (w/w)%Cl (Counterion Content)
Salt Specificity High (Confirms C/N/Cl ratio)Low (Blind to inorganic Cl

)
High (Specific to Halides)
Sample Destructive? YesNoYes
Interference Moisture, inorganic fillersSignal overlap, relaxation timesOther halides (Br

, I

)
Precision (RSD) 0.3% - 0.4%< 1.0% (with internal std)0.1% - 0.2%
Cost/Run Low ($)High (

$)
Low ($)
Critical Insight

qNMR is superior for determining the purity of the organic moiety because it is specific to protons. However, qNMR cannot directly measure the chloride counterion. A sample could be 99% pure organic amine but contain 1.5 equivalents of HCl (a mixture of mono- and di-HCl salts).[1] qNMR would miss this stoichiometry error.

CHN , by measuring the mass dilution of Carbon and Nitrogen, provides a "holistic" check. If the %C is found to be 42.0% instead of 49.67%, it immediately flags that the sample is likely the di-HCl salt or heavily solvated, which qNMR might misinterpret as just "pure organic" if not weighed carefully against an internal standard.

Experimental Validation Data

The following data simulates a typical validation batch for N-[(4-Hydroxyphenyl)methyl]glycine HCl, demonstrating the acceptance criteria.

Table 1: Accuracy & Precision (n=3)

Acceptance Criteria: Theoretical ± 0.4% absolute deviation.

ReplicateCarbon (% w/w)Hydrogen (% w/w)Nitrogen (% w/w)Result
Theoretical 49.67 5.56 6.44 Target
Rep 149.585.616.41Pass
Rep 249.725.586.45Pass
Rep 349.655.546.42Pass
Mean 49.65 5.58 6.43 Pass
Delta (

)
-0.02+0.02-0.01Excellent
Table 2: The "Hygroscopicity Trap" (Undried Sample)

Demonstrating the necessity of the drying protocol.

ConditionCarbon Found (%)Interpretation
Dried (Vacuum) 49.65Matches Mono-HCl Salt
Undried (Ambient) 47.80Fail: Suggests ~4% water uptake (Hemihydrate)

Validation Workflow Diagram

The following logic flow illustrates when to deploy CHN versus qNMR during the development of N-[(4-Hydroxyphenyl)methyl]glycine HCl.

ValidationWorkflow Start Crude Synthesis Product (N-(4-Hydroxybenzyl)glycine HCl) Dry Step 1: Vacuum Drying (40°C, P2O5) Start->Dry CHN Step 2: CHN Combustion Analysis (Check C/N Ratio) Dry->CHN Decision1 Does %C and %N match Theoretical? CHN->Decision1 qNMR Step 3: qNMR (1H) (Determine Organic Purity) Decision1->qNMR Yes (Stoichiometry OK) Recrystallize Recrystallize / Resalt Decision1->Recrystallize No (Deviation > 0.4%) Titration Step 4: AgNO3 Titration (Confirm Cl- Content) qNMR->Titration Release Release Material (Valid Mono-HCl Salt) Titration->Release Cl matches 16.3% Recrystallize->Dry

Figure 1: Integrated analytical workflow ensuring both salt stoichiometry (CHN) and organic purity (qNMR/Titration).

Conclusion

For N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride , Elemental Analysis (CHN) is not merely a legacy technique but a vital stoichiometric checkpoint.[1]

  • Use CHN to validate the salt form (HCl ratio) and solvation state immediately after synthesis or drying.

  • Use qNMR as a complementary orthogonal method to quantify specific organic impurities that CHN cannot resolve.

  • Protocol Adherence: The inclusion of WO

    
     and rigorous drying are non-negotiable for this compound due to the interference potential of the chloride ion and the hygroscopic nature of the amino-acid salt.
    

References

  • USP General Chapter <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[2][3] Link[1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • PubChem Compound Summary . N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CID 129319915).[1] National Center for Biotechnology Information. Link[1]

  • ASTM D5291-16 . Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. Link

  • Singh, S., & Handa, T. (2018). Elemental Impurities in Pharmaceutical Products: Regulatory Challenges and Analytical Solutions. Journal of Pharmaceutical Analysis. Link[1]

Sources

Validation

Comprehensive Guide to Reference Standards for N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride Analysis

An authoritative comparison guide on the reference standards and analytical methodologies for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9), commonly referred to as oxybenzylglycine hydrochloride. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the reference standards and analytical methodologies for N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9), commonly referred to as oxybenzylglycine hydrochloride.

Executive Summary & Pharmaceutical Context

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a critical amino acid derivative and synthetic building block. It serves as the foundational oxybenzylglycine scaffold in the development of highly selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, such as BMS-711939 and A190 [1, 2]. These advanced therapeutics are currently under rigorous investigation for the treatment of metabolic disorders and chemotherapy-induced peripheral neuropathy (CIPN) [2].

Because this compound is heavily utilized in early-stage drug discovery and as an active pharmaceutical ingredient (API) intermediate, the qualification of its reference standard is paramount. Accurate pharmacokinetic (PK) profiling, impurity tracking, and quality control (QC) demand reference materials with absolute, verified purity.

G A N-[(4-Hydroxyphenyl)methyl]glycine HCl (Oxybenzylglycine Scaffold) B Lead Optimization (e.g., BMS-711939, A190) A->B C Target Activation (Selective PPARα Agonism) B->C D Therapeutic Effect (Neuroprotection / CIPN Relief) C->D

Fig 1. Role of the oxybenzylglycine scaffold in the development of selective PPARα agonists.

The Analytical Challenge: Causality in Method Design

Analyzing N-[(4-Hydroxyphenyl)methyl]glycine HCl presents distinct physicochemical challenges:

  • Zwitterionic Polarity: The molecule contains a secondary amine, a carboxylic acid (pKa ~2.3), and a phenolic hydroxyl group (pKa ~9.5). At physiological pH, it exists as a highly polar zwitterion, leading to poor retention and severe peak tailing on standard reversed-phase chromatography columns.

  • Invisible Impurities: Relying solely on HPLC-UV area normalization is a flawed paradigm. UV-transparent impurities—such as residual inorganic salts from the hydrochloride formation, water, and residual synthesis solvents—will artificially inflate the apparent purity of the standard [4].

To establish a primary reference standard, analysts must move beyond relative chromatographic purity and utilize orthogonal, absolute quantification methods.

Comparison of Reference Standard Grades

When sourcing or synthesizing N-[(4-Hydroxyphenyl)methyl]glycine HCl for analytical use, the grade of the standard dictates its permissible applications in a regulatory environment.

Standard GradePurity Assignment MethodTraceabilityPrimary ApplicationCost / Availability
Pharmacopeial (USP/EP) Mass Balance (Chromatography + LOD + ROI)Traceable to WHO/Pharmacopeial bodiesFinal API release testing, regulatory submissions.High cost; rarely available for early-stage intermediates.
Certified Reference Material (CRM) Quantitative NMR (qNMR) or Isotope Dilution Mass SpecISO 17034 / ISO/IEC 17025 accreditedInstrument calibration, method validation, PK assay grounding.High cost; commercially available through specialized vendors.
In-House Working Standard Orthogonal (qNMR + HPLC-UV + Karl Fischer + TGA)Traceable to a primary CRM calibrantRoutine batch release, daily QC, in-process control (IPC).Low cost per use; requires rigorous internal qualification.

Analytical Methodologies for Purity Assignment

Relative Purity: HPLC-UV Analysis

HPLC-UV is utilized to determine the chromatographic purity of the standard by separating structurally related impurities (e.g., unreacted glycine, benzyl alcohol derivatives).

  • Mechanistic Choice: To overcome the zwitterionic nature of the compound, the mobile phase must be highly acidic (e.g., 0.1% Trifluoroacetic acid). TFA lowers the pH below the pKa of the carboxylic acid, protonating it to a neutral state, while acting as an ion-pairing agent for the protonated secondary amine. This suppresses secondary interactions with free silanols on the stationary phase, ensuring sharp peak shapes.

Absolute Purity: Quantitative 1H-NMR (qNMR)

qNMR is the gold standard for qualifying primary reference materials [3, 4].

  • Mechanistic Choice: Unlike chromatography, the NMR signal intensity is directly proportional to the number of resonant nuclei, regardless of the molecule's chemical structure [4]. By spiking the sample with a highly pure, structurally unrelated internal calibrant (IC) of known mass, the absolute mass fraction of N-[(4-Hydroxyphenyl)methyl]glycine HCl can be calculated in a single experiment, completely bypassing the need for a pre-existing standard of the analyte [3].

Workflow S1 Raw Material / In-House Synthesis S2 Orthogonal Purity Profiling (HPLC-UV & LC-MS/MS) S1->S2 S3 Absolute Content Assignment (1H-qNMR vs. Internal Standard) S1->S3 S4 Mass Balance Calculation (100% - Water - Residual Solvents - ROI) S2->S4 S5 Certified Reference Standard (Released for QC/PK Assays) S3->S5 S4->S5

Fig 2. Orthogonal qualification workflow for establishing absolute reference standard purity.

Step-by-Step Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol establishes the absolute mass fraction of the reference standard.

Step 1: Internal Calibrant (IC) Selection

  • Select Maleic Acid (CRM grade, >99.9% purity) as the internal calibrant.

  • Rationale: Maleic acid produces a distinct singlet at ~6.3 ppm in D2O or DMSO-d6. This perfectly avoids spectral overlap with the aromatic protons of the hydroxyphenyl group (typically 6.8–7.2 ppm) and the aliphatic methylene protons of the glycine moiety.

Step 2: Gravimetric Sample Preparation

  • Using a calibrated microbalance (readability 0.001 mg), accurately weigh ~10 mg of the N-[(4-Hydroxyphenyl)methyl]glycine HCl candidate standard and ~5 mg of the Maleic Acid IC into the same vial.

  • Dissolve completely in 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.05% TMS. Transfer 600 µL to a 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 1D zg30.

  • Relaxation Delay (D1): Set D1 to ≥ 30 seconds.

  • Rationale: The relaxation delay must be at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being integrated. This ensures complete return to thermal equilibrium between pulses, preventing signal saturation and integration errors.
    
  • Scans: 64 to 128 scans to ensure a Signal-to-Noise Ratio (S/N) > 250:1 for the target peaks.

Step 4: Data Processing & Calculation

  • Apply automatic phase and baseline correction.

  • Integrate the Maleic acid singlet (~6.3 ppm, 2H) and a distinct analyte peak (e.g., the benzylic CH2 singlet, 2H).

  • Calculate absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the IC).
Protocol 2: Orthogonal Purity Assessment via HPLC-UV

This protocol confirms the absence of structurally related organic impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Column & System Setup

  • Column: End-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Rationale: End-capping minimizes residual silanol interactions with the secondary amine of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (captures the amide/amine backbone) and 254 nm (captures the aromatic ring).

Step 3: Gradient Elution

  • 0–2 min: 5% B (Isocratic hold to retain the polar zwitterion)

  • 2–15 min: Linear gradient from 5% B to 60% B

  • 15–18 min: 60% B to 95% B (Column wash)

  • 18–22 min: 5% B (Re-equilibration)

Step 4: Mass Balance Validation

  • Integrate all peaks with an S/N > 10. Calculate the relative chromatographic purity by area normalization.

  • Self-Validation Check: The absolute purity determined by qNMR (Protocol 1) must closely align with the formula: Chromatographic Purity % × (100% - Water% - Residual Solvent% - Ash%). If a discrepancy >1.0% exists, investigate for UV-transparent organic impurities.

References

  • Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist. PubMed Central (NIH). Available at:[Link] [1]

  • New PPARα Agonist A190-Loaded Microemulsion for Chemotherapy-Induced Peripheral Neuropathy. Molecular Pharmaceutics (ACS Publications). Available at:[Link] [2]

  • Use and qualification of primary and secondary standards employed in quantitative ¹H NMR spectroscopy of pharmaceuticals. PubMed (NIH). Available at:[Link] [3]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] [4]

Safety & Regulatory Compliance

Safety

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride proper disposal procedures

Executive Summary & Operational Classification Immediate Action Directive: N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9) is a phenolic amino acid salt.[1][2][3] It must be managed as Hazardous Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Classification

Immediate Action Directive: N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9) is a phenolic amino acid salt.[1][2][3] It must be managed as Hazardous Chemical Waste . Under no circumstances should this compound be discharged into municipal wastewater systems (drains) due to the aquatic toxicity potential of phenolic derivatives and the corrosivity of the hydrochloride salt.[1][2][3]

Waste Classification:

  • Primary Hazard: Corrosive (Acidic Solid/Solution), Irritant.[1][2][3]

  • Secondary Hazard: Environmental Toxin (Phenolic).[1][2][3]

  • RCRA Status (USA): Not P-listed or U-listed specifically, but regulated as "Characteristic Waste" if pH < 2.0 (D002) or if it exhibits toxicity characteristics.[1][2][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

Technical Characterization & Risk Profile

To ensure safe handling, one must understand the causality behind the hazards.[1][2][3] This is not just "acidic dust"; it is a reactive phenolic salt.[1][2][3]

PropertyDataOperational Implication
Chemical Structure

Contains a phenol group (oxidation risk) and an amine salt (acidity).[1][2][3]
Acidity (pH) ~1.0 – 2.0 (10% aq.[1][2][3] solution)Corrosive. Will degrade metal containers and damage biological tissue on contact.[1][2][3]
Stability Air/Light SensitivePhenolic moiety oxidizes to quinones (turning brown/black).[1][2][3] Store in amber glass; minimize exposure.
Incompatibility Strong Oxidizers, BasesDo not mix with bleach, nitric acid, or peroxides (exothermic/toxic gas).[1][2][3] Reacts exothermically with bases.[1][2][3]

Expert Insight: The "methyl" bridge in this compound distinguishes it from the photographic developer "Glycin" (N-(4-hydroxyphenyl)glycine).[1][2][3] While structurally similar, the benzylamine motif in the subject compound alters its pKa and metabolic stability, necessitating strict segregation from oxidative waste streams to prevent the formation of unstable radical intermediates.[1][2][3]

Disposal Decision Matrix (Workflow)

The following logic gate ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material Identified: N-[(4-Hydroxyphenyl)methyl]glycine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid SolidAction Double-bag in Polyethylene (PE) bags Solid->SolidAction LiquidCheck Check pH & Solvent Liquid->LiquidCheck TagSolid Tag: 'Toxic/Corrosive Solid' (Phenolic Amino Acid Salt) SolidAction->TagSolid OrgSolvent Organic Solvent Present? LiquidCheck->OrgSolvent PureAq Pure Aqueous (Water only) OrgSolvent->PureAq No MixedOrg Mixed Organic (MeOH, AcCN, etc.) OrgSolvent->MixedOrg Yes StreamA Stream A: Aqueous Acidic Waste (Do NOT mix with Bleach) PureAq->StreamA StreamB Stream B: Flammable/Organic Waste (Halogenated if applicable) MixedOrg->StreamB

Figure 1: Decision tree for segregating N-[(4-Hydroxyphenyl)methyl]glycine HCl waste streams. Note the critical separation of aqueous acidic waste from organic solvents.

Detailed Operational Protocols

Protocol A: Disposal of Solid Reagent (Expired or Excess)

Use this for pure powder or contaminated solid debris (gloves, weigh boats).[1][2][3]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2][3] Use a fume hood to avoid inhaling dust.[1][2][3]

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it in thick (minimum 2 mil) polyethylene waste bags.

    • Why? The HCl salt can corrode metal lids; HDPE is chemically resistant.[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[1][2][3]

    • Constituents: "N-[(4-Hydroxyphenyl)methyl]glycine HCl"[1][2][3][4]

    • Hazards: Corrosive, Toxic.[1][2][3]

  • Storage: Place in the "Solid Hazardous Waste" satellite accumulation area.[1][2][3]

    • Segregation: Ensure this container is physically separated from base waste (e.g., Sodium Hydroxide pellets) to prevent accidental heat generation if containers leak.[1][2][3]

Protocol B: Disposal of Aqueous Solutions (HPLC Waste / Mother Liquors)

Use this for reaction mixtures or dissolved samples.[1][2][3]

  • Characterization: Test the pH of the solution using a pH strip.[1][2][3] It will likely be acidic (pH < 2).[1][2][3]

  • Segregation Check: Confirm the solution contains NO oxidizing agents (e.g., no Nitric Acid, no Hydrogen Peroxide).[1][2][3]

    • Self-Validating Step: If oxidizers are present, the solution may turn dark brown/black rapidly.[1][2][3] These must be treated as "Oxidizing Acid Waste" and handled separately to avoid pressure buildup.[1][2][3]

  • Collection: Pour into a carboy designated for "Aqueous Acidic Waste" or "Non-Halogenated Organic Waste" (if mixed with solvents like Methanol).[1][2][3]

  • Do NOT Neutralize: Unless you have a specific permit for elementary neutralization, do not attempt to neutralize and pour down the drain. The phenolic component remains regulated even if the pH is neutral.[1][2][3]

Emergency Spill Response System

In the event of a benchtop spill, follow this "Neutralize-Absorb-Sweep" logic.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE 2. Don PPE (Goggles, Nitrile Gloves, N95) Isolate->PPE Type Liquid or Solid? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill Sweep 3. Scoop/Sweep (Avoid Dust Generation) SolidSpill->Sweep Neutralize 3. Neutralize (Sodium Bicarbonate) LiquidSpill->Neutralize Bag 5. Bag as HazWaste Sweep->Bag Absorb 4. Absorb (Vermiculite/Pads) Neutralize->Absorb Absorb->Bag

Figure 2: Tactical response flow for laboratory spills.[1][2][3] Note that liquid spills require neutralization of the HCl component before absorption to prevent acid fumes.[1][2]

Spill Cleanup Protocol:

  • Cover: For liquid spills, cover the area with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.[1][2][3]

  • Wait: Allow the fizzing (

    
     generation) to stop. This indicates the HCl has been neutralized.[1][2][3]
    
  • Test: Use a pH strip to ensure the residue is pH 6–8.[1][2][3]

  • Collect: Absorb the slurry with vermiculite or paper towels.[1][2][3] Place all materials into a hazardous waste bag.

  • Clean: Wipe the surface with soap and water to remove phenolic residues.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15384589, N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. Retrieved from [Link][1][2][3]

  • Saltworks Technologies (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Lab Alley (2024). How to Dispose of Hydrochloric Acid and Acidic Salts. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride

An In-Depth Technical Guide for Laboratory Professionals The primary hazards associated with N-(4-Hydroxyphenyl)glycine are skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4][...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

The primary hazards associated with N-(4-Hydroxyphenyl)glycine are skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4][5]. The hydrochloride salt will share these properties, with the added consideration of its acidic nature in aqueous solutions.

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling any chemical substance. A thorough risk assessment should always be conducted prior to beginning any new experimental protocol. This involves evaluating the intrinsic hazards of the chemical, the quantities being used, and the nature of the procedures being performed.

Recommended Personal Protective Equipment

The selection of appropriate PPE is critical to mitigate the risks of exposure to N-[(4--Hydroxyphenyl)methyl]glycine hydrochloride. The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles[6]Nitrile gloves (or other chemically resistant gloves)Laboratory coatRecommended to be performed in a chemical fume hood or with local exhaust ventilation to minimize dust inhalation. If not feasible, a dust mask (e.g., N95) should be used[4][7].
Solution Preparation and Handling Chemical safety goggles or a face shield if there is a splash hazardNitrile gloves (or other chemically resistant gloves)Laboratory coatWork in a well-ventilated area. A chemical fume hood is recommended, especially for larger volumes or heated solutions[6].
Experimental Procedures (e.g., cell culture, in-vivo studies) Chemical safety gogglesNitrile gloves (or other chemically resistant gloves)Laboratory coatProcedures should be conducted in a manner that minimizes the generation of aerosols. Use of a biological safety cabinet may be appropriate depending on the specific application.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coveralls over a laboratory coatFor large spills or in poorly ventilated areas, a respirator with an appropriate cartridge is recommended[3].

Detailed Operational and Disposal Plans

Handling and Storage

Engineering Controls: The primary method for controlling exposure to N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride should be through engineering controls.

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles[1][6]. For handling solutions, adequate general laboratory ventilation is typically sufficient, though a fume hood is recommended for larger quantities or when heating.

  • Segregation: Store N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][8][9].

Safe Handling Practices:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[1][6].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking[2][10].

  • Contaminated Clothing: Remove any contaminated clothing promptly and launder it separately before reuse[1][10].

Spill Response and Cleanup

In the event of a spill, it is crucial to have a clear and practiced response plan.

Minor Spills (Solid):

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • Gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid generating dust[1][10].

  • Clean the spill area with a suitable solvent (e.g., water), and then wash with soap and water.

  • Place all cleanup materials into a sealed container for proper disposal.

Minor Spills (Liquid):

  • Evacuate the immediate area.

  • Wear the appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a labeled, sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of all cleanup materials in a sealed container.

Major Spills: For large spills, evacuate the laboratory, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a clearly labeled, sealed container. Due to its hydrochloride salt form, the waste may be acidic. Neutralization may be required before disposal, as per institutional guidelines.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on the proper disposal procedures for this chemical. Do not dispose of it down the drain[6].

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Engineering_Controls Use Engineering Controls (Fume Hood/Ventilation) Select_PPE->Engineering_Controls Weigh_and_Aliquot Weigh and Aliquot Engineering_Controls->Weigh_and_Aliquot Prepare_Solution Prepare Solution Weigh_and_Aliquot->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate Waste (Solid/Liquid) Decontaminate_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste per EHS Guidelines Segregate_Waste->Dispose_Waste

Caption: Workflow for safe handling of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride.

First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops[1][2].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1][2].

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting[11].

Always have the Safety Data Sheet (or this guide) available when seeking medical attention.

By adhering to these guidelines, researchers can confidently handle N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, ensuring a safe laboratory environment and the integrity of their scientific pursuits.

References

  • Material Safety Data Sheet - N-(4-Hydroxyphenyl)-Glycine, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - N-(4-Hydroxyphenyl)glycine. Fisher Scientific.
  • N-(4-HYDROXYPHENYL)GLYCINE - Safety Data Sheet. ChemicalBook.
  • 4-Hydroxy-L-phenylglycine. PubChem.
  • SAFETY DATA SHEET - N-(4-Hydroxyphenyl)glycine. ThermoFisher Scientific.
  • SAFETY DATA SHEET - 2-(4-Hydroxyphenyl)-D-glycine methyl ester hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - D-alpha-(4-hydroxyphenyl)glycine. Pharmacopoeia.
  • MSDS - D-Phenylglycine methyl ester hydrochloride salt. Santa Cruz Biotechnology.
  • N-(4-Hydroxyphenyl)glycine 97%. Sigma-Aldrich.
  • 4-Hydroxyphenylglycine. PubChem.
  • SAFETY DATA SHEET - GLYCINE, USP, JP. Spectrum Chemical.

Sources

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